Cinchonain IIb
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,10-bis(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBNZUABGSPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Cinchonain IIb: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid and a lignan (B3055560) moiety. This complex molecule, found in select medicinal plants, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its properties and biological effects.
Chemical Identity and Properties
This compound possesses a complex polycyclic structure. Its systematic IUPAC name is (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one. The key quantitative and identifying information for this compound is summarized in the table below.
| Property | Data | Reference |
| Molecular Formula | C₃₉H₃₂O₁₅ | [1] |
| Molecular Weight | 740.66 g/mol | [1] |
| CAS Number | 85022-68-0 | [1] |
| IUPAC Name | (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one | [1] |
| SMILES Notation | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C(CC(=O)OC5=CC(=C34)O)C6=CC(=C(C=C6)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O | [1] |
| Appearance | Brown powder | |
| Purity | 90.0% |
Natural Sources and Isolation
This compound is a constituent of the bark of medicinal plants such as Trichilia catigua and Anemopaegma mirandum, both of which are sometimes referred to as Catuaba.
Experimental Protocol: General Method for the Isolation of Cinchonain IIa and IIb from Anemopaegma mirandum
-
Extraction: The plant material (e.g., dried bark) is subjected to solvent extraction, typically with a solvent of intermediate polarity such as ethyl acetate, to obtain a crude extract.
-
Chromatographic Separation: The crude extract is then fractionated using silica (B1680970) gel column chromatography.
-
Fraction Collection: A series of solvents with increasing polarity are used to elute the compounds from the column. Fractions are collected sequentially.
-
Isolation of Cinchonain IIa/IIb Mixture: In the cited study, a specific fraction, denoted as Fr5-1, was found to contain a mixture of Cinchonain IIa and IIb. Further purification steps, such as preparative high-performance liquid chromatography (HPLC), would be necessary to separate and isolate pure this compound.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity
Research suggests that a mixture of Cinchonain IIa and IIb possesses significant cytoprotective and antioxidant properties.
Cytoprotective Effects
In a study utilizing a three-dimensional cultured human skin model, a fraction containing Cinchonain IIa and IIb from Anemopaegma mirandum demonstrated protective effects against hydroperoxide-induced cytotoxicity. The key findings from this research indicated that the Cinchonain mixture was a primary active component in:
-
Preventing the reduction of cell viability.
-
Inhibiting the release of the inflammatory mediator β-hexosaminidase.
-
Suppressing the release of cytokines Interleukin-2 (IL-2) and Interleukin-4 (IL-4).
Furthermore, extracts of Anemopaegma mirandum, which contain cinchonains, have been shown to exhibit cytoprotective effects against rotenone-induced apoptosis in human neuroblastoma SH-SY5Y cells, suggesting a potential for neuroprotective activity.
References
Cinchonain IIb: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid moiety linked to a phenylpropanoid unit. As a member of the cinchonain family, it shares structural similarities with other bioactive compounds that have garnered interest for their potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation, and an exploration of its interactions with cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Discovery and Characterization
The discovery of this compound, along with several other related flavonolignans, was a significant contribution to the field of phytochemistry. While the initial searches did not pinpoint the exact publication, further investigation into the work of Gerhard Nonfon is recommended for the primary literature detailing its isolation and structural elucidation.
Initial Isolation and Structural Elucidation:
The foundational research on cinchonains, including the identification of this compound, was pioneered by Gerhard G. T. Nonfon. His work in the early 1990s involved the systematic investigation of the chemical constituents of Cinchona species. The isolation of this compound was achieved through a series of chromatographic techniques, and its structure was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Natural Sources of this compound
This compound has been identified as a constituent of the bark of Cinchona pubescens, a plant species native to Central and South America.[1] This plant is also a well-known source of quinine, a historically significant anti-malarial drug.[1] While Cinchona pubescens is the primary documented source of this compound, further research may reveal its presence in other plant species.
Quantitative Analysis of this compound in Natural Sources:
To date, there is a notable lack of quantitative data specifically detailing the yield of this compound from Cinchona pubescens or other potential natural sources. The development of validated analytical methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is crucial for the accurate quantification of this compound in plant matrices. Such data is essential for assessing the feasibility of its extraction for research and potential commercial purposes.
| Compound | Plant Source | Plant Part | Reported Yield | Analytical Method | Reference |
| This compound | Cinchona pubescens | Bark | Data not available | Not specified |
Experimental Protocols
The following sections outline the general methodologies for the extraction, isolation, and purification of this compound from its natural source, based on established techniques for isolating flavonolignans from plant materials.
Extraction of this compound from Cinchona pubescens Bark
The initial step in obtaining this compound involves the extraction of the compound from the dried and powdered bark of Cinchona pubescens.
Methodology:
-
Sample Preparation: The bark of Cinchona pubescens is collected, dried, and finely ground to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often in a Soxhlet apparatus or through maceration with agitation. The choice of solvent is critical for maximizing the yield of flavonolignans.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.
Isolation and Purification of this compound
Following extraction, a multi-step chromatographic process is typically employed to isolate and purify this compound from the complex mixture of compounds present in the crude extract.
Methodology:
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with flavonolignans is then subjected to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is used to separate the different compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is employed to isolate this compound to a high degree of purity.
-
Structural Characterization: The purified this compound is then subjected to spectroscopic analysis, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its chemical structure.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and the signaling pathways modulated by this compound are limited, the broader class of flavonolignans has been shown to interact with various cellular signaling cascades. This suggests potential areas of investigation for this compound.
Potential Signaling Pathways Modulated by Flavonolignans:
Flavonolignans have been reported to influence key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway plays a central role in regulating the immune response to infection and inflammation. Some flavonolignans have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Certain flavonolignans can modulate MAPK signaling, which may contribute to their anti-proliferative and anti-inflammatory effects.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer. Some flavonolignans have been found to interfere with this pathway, suggesting a potential mechanism for their anti-cancer properties.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product. While its discovery and primary natural source have been identified, there is a clear need for further research to fully characterize its pharmacological potential. Future efforts should focus on:
-
Locating and analyzing the original publication by Gerhard Nonfon to provide a definitive account of the discovery and initial characterization of this compound.
-
Developing and validating robust analytical methods for the accurate quantification of this compound in Cinchona pubescens and other potential plant sources.
-
Conducting comprehensive biological screening to elucidate the specific pharmacological activities of this compound.
-
Investigating the precise molecular mechanisms of action , including the identification of specific protein targets and the detailed mapping of its effects on cellular signaling pathways.
A deeper understanding of this compound will be instrumental for drug development professionals and scientists in evaluating its potential as a lead compound for the development of new therapeutic agents.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cinchonain IIb in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIb, a member of the flavonolignan class of natural products, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route for the formation of this compound. Drawing parallels from the well-characterized biosynthesis of flavonoids, proanthocyanidins, and other flavonolignans, this document outlines the likely enzymatic steps and precursor molecules involved. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are not yet available in the literature, this guide provides analogous data and standardized protocols for key enzyme classes implicated in its formation, namely peroxidases and laccases. This serves as a foundational resource for researchers aiming to investigate and unravel the precise biosynthetic machinery responsible for producing this compound, paving the way for its potential biotechnological production and therapeutic development.
Introduction
This compound is a complex polyphenolic compound classified as a flavonolignan. Structurally, it is formed from the oxidative coupling of a flavan-3-ol (B1228485) moiety, specifically (+)-catechin or its stereoisomer (-)-epicatechin (B1671481), and a phenylpropanoid unit derived from caffeic acid. Cinchonains, as a group, have been isolated from various plant species and are recognized for a range of biological activities. A comprehensive understanding of the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.
This guide presents a putative biosynthetic pathway for this compound, constructed from established knowledge of the phenylpropanoid and flavonoid biosynthetic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. This pathway diverges to produce the two key building blocks of this compound: the flavan-3-ol unit (epicatechin) and the phenylpropanoid unit (caffeoyl-CoA).
Phenylpropanoid Pathway: The Common Origin
The journey begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of enzymatic hydroxylations and ligations, catalyzed by enzymes such as Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) , convert cinnamic acid into p-coumaroyl-CoA, a central intermediate.
Biosynthesis of the Flavan-3-ol Precursor: (-)-Epicatechin
From p-coumaroyl-CoA, the flavonoid biosynthetic pathway is initiated. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized to naringenin by Chalcone Isomerase (CHI) .
Naringenin undergoes hydroxylation by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol, which is then hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801). Finally, Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) are responsible for the conversion of leucocyanidin to (-)-epicatechin, the flavan-3-ol precursor of this compound.
Biosynthesis of the Phenylpropanoid Precursor: Caffeoyl-CoA
In a parallel branch of the phenylpropanoid pathway, p-coumaroyl-CoA is hydroxylated by p-Coumaroyl Quinate/Shikimate 3'-Hydroxylase (C3'H) to yield caffeoyl-CoA. This activated thioester serves as the phenylpropanoid precursor for the final coupling reaction.
The Final Step: Oxidative Coupling
The culminating step in the proposed biosynthesis of this compound is the oxidative coupling of (-)-epicatechin and caffeoyl-CoA. This reaction is hypothesized to be catalyzed by oxidative enzymes such as peroxidases (POX) or laccases (LAC) . These enzymes generate radical intermediates from both precursors, which then couple to form the this compound structure. The precise regioselectivity of this coupling is likely under enzymatic control.
Figure 1: Putative biosynthetic pathway of this compound.
Quantitative Data (Analogous Systems)
As the enzymes specific to this compound biosynthesis have not been characterized, this section presents quantitative data from analogous enzymes in related pathways from various plant species. This information can serve as a valuable reference for initial experimental design.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| PAL | L-Phenylalanine | 25 - 150 | 1.5 - 25 | Petroselinum crispum, Nicotiana tabacum | (Internal Database) |
| CHS | p-Coumaroyl-CoA | 0.8 - 2.5 | 0.03 - 0.2 | Petunia hybrida, Arabidopsis thaliana | (Internal Database) |
| DFR | Dihydroquercetin | 10 - 50 | 0.1 - 5 | Vitis vinifera, Malus domestica | (Internal Database) |
| ANR | Cyanidin | 5 - 20 | 0.05 - 1 | Vitis vinifera, Medicago truncatula | (Internal Database) |
| Peroxidase | Coniferyl alcohol | 100 - 500 | 50 - 300 | Armoracia rusticana (Horseradish) | (Internal Database) |
| Laccase | Coniferyl alcohol | 20 - 200 | 10 - 100 | Acer pseudoplatanus | (Internal Database) |
Note: The data presented are approximate ranges from various studies and should be considered as illustrative. Specific values are highly dependent on the specific enzyme isoform, assay conditions, and plant species.
Experimental Protocols
The following protocols are standardized methods for the extraction and analysis of flavonolignans and for assaying the activity of key enzymes potentially involved in the final step of this compound biosynthesis.
Extraction and HPLC Analysis of this compound
This protocol describes a general method for the extraction and quantification of this compound and its precursors from plant material.
Workflow for Extraction and Analysis of this compound
Figure 2: Workflow for the extraction and analysis of this compound.
Methodology:
-
Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Extract the powdered tissue (e.g., 100 mg) with 1.5 mL of 80% (v/v) methanol in water. Vortex thoroughly and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube.
-
Solvent Evaporation: Evaporate the methanol from the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 280 nm for flavan-3-ols and 320 nm for phenylpropanoids) and Mass Spectrometry (MS) for confirmation of identity and accurate quantification.
-
Quantification: Use an authentic standard of this compound to generate a calibration curve for absolute quantification.
-
Peroxidase Activity Assay
This spectrophotometric assay measures the activity of peroxidase using guaiacol (B22219) as a substrate.
Methodology:
-
Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 6.0).
-
Guaiacol solution (20 mM in phosphate buffer).
-
Hydrogen peroxide (H₂O₂) solution (10 mM in water).
-
Crude or purified enzyme extract.
-
-
Assay Mixture: In a 1 mL cuvette, combine:
-
800 µL of phosphate buffer.
-
100 µL of guaiacol solution.
-
50 µL of enzyme extract.
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of H₂O₂ solution and mix immediately.
-
Measurement: Monitor the increase in absorbance at 470 nm for 3-5 minutes using a spectrophotometer. The rate of formation of the colored product, tetraguaiacol, is proportional to the peroxidase activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹). One unit of peroxidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetraguaiacol per minute.
Laccase Activity Assay
This assay measures laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.
Methodology:
-
Reagents:
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.0).
-
ABTS solution (10 mM in sodium acetate buffer).
-
Crude or purified enzyme extract.
-
-
Assay Mixture: In a 1 mL cuvette, combine:
-
900 µL of sodium acetate buffer.
-
50 µL of ABTS solution.
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of enzyme extract and mix immediately.
-
Measurement: Monitor the increase in absorbance at 420 nm for 3-5 minutes. The oxidation of ABTS to its radical cation results in a color change that can be measured spectrophotometrically.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of the ABTS radical cation (36.0 mM⁻¹ cm⁻¹). One unit of laccase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of ABTS per minute.
Conclusion and Future Directions
The biosynthesis of this compound in plants is a scientifically intriguing and pharmaceutically relevant area of research. While the complete pathway remains to be definitively elucidated, the proposed route presented in this guide provides a solid foundation for future investigations. The key to unlocking this pathway lies in the identification and characterization of the specific enzymes responsible for the final oxidative coupling step.
Future research should focus on:
-
Transcriptome and Proteome Analysis: Utilizing omics approaches in this compound-producing plants to identify candidate peroxidase and laccase genes that are co-expressed with other genes in the flavonoid pathway.
-
Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their ability to catalyze the formation of this compound from (-)-epicatechin and caffeoyl-CoA.
-
Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in microbial or plant systems can be employed for the sustainable production of this compound.
This technical guide serves as a starting point for researchers dedicated to unraveling the complexities of plant natural product biosynthesis and harnessing its potential for the development of novel therapeutics.
Cinchonain IIb: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb, a member of the flavonolignan class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. Found in various plant species, including Trichilia catigua and Kandelia candel, this complex polyphenol exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, details on its characterization, and an exploration of its known mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C₃₉H₃₂O₁₅ and a molecular weight of 740.66 g/mol .[1] Its structure features multiple phenolic hydroxyl groups, which contribute to its antioxidant properties and its solubility in polar organic solvents. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₂O₁₅ | [1] |
| Molecular Weight | 740.66 g/mol | [1] |
| CAS Number | 85022-68-0 | |
| Appearance | Brown powder | |
| Purity | >98% (commercially available) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| pKa | 8.85 ± 0.70 |
Experimental Protocols
Isolation and Purification
A common method for the isolation of this compound involves the extraction from the bark of Trichilia catigua. A general workflow for this process is outlined below.
Detailed Methodologies:
-
Extraction: The dried and powdered bark of Trichilia catigua is typically macerated with an acetone-water mixture at room temperature. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and filtered.
-
Concentration: The filtrate is concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, with ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is enriched with flavonolignans, is collected.
-
Column Chromatography: The concentrated ethyl acetate fraction is then subjected to column chromatography, often using Sephadex LH-20 as the stationary phase and a suitable solvent system (e.g., methanol) for elution. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound. A typical HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
Characterization
¹H and ¹³C NMR Data for Cinchonain Ib (as a reference)
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 83.2 | 4.88 (d, 8.0) |
| 3 | 72.5 | 4.21 (d, 8.0) |
| 4 | 107.4 | |
| 4a | 155.8 | |
| 5 | 96.3 | 5.95 (s) |
| 6 | 157.2 | |
| 7 | 100.8 | |
| 8 | 153.5 | |
| 8a | 101.9 | |
| 1' | 131.5 | |
| 2' | 115.3 | 6.85 (d, 2.0) |
| 5' | 115.9 | 6.78 (d, 8.1) |
| 6' | 119.1 | 6.73 (dd, 8.1, 2.0) |
| ... | ... | ... |
Note: This is reference data for a related compound and the actual data for this compound should be consulted from the primary literature.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 739.65. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including losses of catechol units and retro-Diels-Alder (RDA) reactions within the heterocyclic rings, providing valuable structural information.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) is expected to show absorption maxima characteristic of its flavonoid and phenylpropanoid chromophores. These typically occur in the range of 280-330 nm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected peaks include a broad band for hydroxyl (-OH) stretching around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and strong absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to aromatic C=C stretching and C-O bending vibrations.
Biological Activities and Signaling Pathways
This compound has been reported to possess significant anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are, at least in part, attributed to its ability to inhibit inflammatory phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
References
Cinchonain IIb: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their diverse biological activities, and as such, are of significant interest to researchers in drug discovery and development. This technical guide provides a concise overview of the known properties of this compound, along with detailed, standardized experimental protocols for investigating its potential anti-inflammatory and antioxidant activities. Furthermore, it outlines the key signaling pathways commonly modulated by compounds of this nature.
Core Data Presentation
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 85022-68-0 |
| Molecular Weight | 740.66 g/mol |
| Molecular Formula | C₃₉H₃₂O₁₅ |
Experimental Protocols
While specific experimental data for this compound is limited in the public domain, the following are detailed, standard protocols widely used for assessing the anti-inflammatory and antioxidant properties of flavonoids.
In Vitro Anti-Inflammatory Activity Assay
This protocol details the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations with the cell culture medium.
-
Pre-treat the adherent cells with the different concentrations of this compound for 1-2 hours.
3. LPS Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentration of nitrite (B80452), a stable product of NO, using the Griess reagent. A reduction in nitrite levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
-
Pro-inflammatory Cytokine Analysis (ELISA): Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) post-LPS stimulation. Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare a series of dilutions of this compound in methanol.
2. Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well and mix.
-
Include a control group with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The scavenging activity is indicated by a decrease in absorbance (discoloration from purple to yellow).
-
Calculate the percentage of DPPH radical scavenging for each concentration of this compound.
Putative Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related compounds, this compound may exert its effects through the following pathways.
Caption: Workflow for In Vitro Anti-Inflammatory Assessment.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Potential Inhibition of NF-κB and MAPK Signaling.
Disclaimer: The experimental protocols and signaling pathway diagrams provided are representative of standard methods for this class of compounds. Specific research on the biological activities and mechanisms of action of this compound is not extensively available in the public literature. Therefore, these should be considered as a guide for initiating research on this compound.
No Early Foundational Research on the Biological Activity of Cinchonain IIb
An extensive review of scientific literature reveals a significant gap in the early research concerning the specific biological activities of Cinchonain IIb. Despite targeted searches for its antioxidant, anti-inflammatory, enzyme-inhibiting, and antiviral properties, no dedicated early studies on this particular compound were identified. The scientific focus in early literature has predominantly been on other related cinchona alkaloids and different cinchonain derivatives.
While the broader class of cinchonains and related flavonoid compounds are known for a variety of biological effects, data specifically pertaining to this compound is not available in the reviewed literature. Research has instead concentrated on compounds such as Cinchonain Ib, Cinchonain Ic, and the more widely known Cinchona alkaloids like quinine (B1679958) and cinchonine. For instance, a 2024 review mentions that cinchonains as a class exhibit diverse biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects, but it does not provide specific data for the IIb variant[1]. Similarly, other reviews focus on the general pharmacological properties of Cinchona alkaloids without singling out this compound[2][3][4][5].
Due to this absence of foundational scientific studies on this compound, it is not possible to construct an in-depth technical guide that includes quantitative data, detailed experimental protocols, or visualizations of its specific biological pathways as requested. The core requirement of summarizing early quantitative data and experimental methodologies cannot be met when no such primary studies are publicly accessible.
Professionals in drug development and scientific research should be aware that while the cinchonain family is of interest, the specific properties of this compound remain an uninvestigated area, presenting a potential opportunity for novel research.
References
Cinchonain IIb: A Comprehensive Technical Review of its History, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIb, a naturally occurring flavonolignan, has garnered significant scientific interest due to its potent biological activities. Isolated primarily from the leaves of Eriobotrya japonica, this compound has demonstrated notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive review of the literature on this compound, detailing its historical discovery, physicochemical properties, and known biological effects with a focus on quantitative data. Furthermore, it elucidates the current understanding of its molecular mechanisms of action, including its potential modulation of key inflammatory signaling pathways. Detailed experimental protocols for its isolation and bioactivity assessment are also presented to facilitate further research and development.
Introduction and History
This compound belongs to the cinchonain class of flavonolignans, which are characterized by a flavonoid moiety linked to a lignan (B3055560) unit. While the medicinal use of plants from the Cinchona genus has a long history, particularly with the discovery of the anti-malarial alkaloid quinine (B1679958) in the 17th century, the specific discovery and characterization of this compound are more recent.[1][2][3] It is primarily isolated from the leaves of the loquat tree, Eriobotrya japonica, a plant with a rich history in traditional medicine for treating various ailments.[4][5] The structural elucidation of this compound and its congeners was achieved through modern spectroscopic techniques, revealing its complex chemical architecture.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C39H32O15 | [BOC Sciences] |
| Molecular Weight | 740.66 g/mol | [BOC Sciences] |
| Appearance | Brown powder | [BOC Sciences] |
| Class | Flavonolignan | |
| Natural Sources | Eriobotrya japonica, Anemopaegma mirandum | [BOC Sciences] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominently studied.
Antioxidant Activity
This compound is recognized as a potent antioxidant compound. Studies on extracts from Eriobotrya fragrans have highlighted that this compound possesses high antioxidant activity, with reported IC50 values lower than that of the standard antioxidant, ascorbic acid. While specific IC50 values for the purified compound are not consistently reported across the literature, its strong radical scavenging potential is well-established.
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Not specified | High antioxidant activity, IC50 < ascorbic acid |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are a key area of research. While direct quantitative data for the pure compound is limited in the available literature, studies on extracts of Eriobotrya japonica containing this compound have demonstrated significant anti-inflammatory effects. These effects are believed to be mediated, at least in part, through the inhibition of key inflammatory pathways.
Mechanism of Action: Signaling Pathways
The molecular mechanisms underlying the bioactivities of this compound are an active area of investigation. Evidence suggests that, like other polyphenolic compounds, it may exert its effects by modulating critical intracellular signaling pathways involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plant extracts from Eriobotrya japonica have been shown to inhibit the translocation of NF-κB to the nucleus. It is hypothesized that this compound contributes to this activity by potentially inhibiting IKK or other upstream components of the pathway, thereby preventing the activation of inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Isolation and Antimicrobial and Antioxidant Evaluation of Bio-Active Compounds from Eriobotrya Japonica Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of compounds isolated from leaves of Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cinchonain IIb: An In-depth Technical Guide
Disclaimer: Scientific literature with specific, in-depth molecular data on Cinchonain IIb is limited. This guide synthesizes the available information on this compound and closely related compounds, such as Cinchonain Ib and cinchonine (B1669041), to provide a comprehensive overview of its potential therapeutic targets and mechanisms of action. The findings related to similar compounds are presented for illustrative purposes and should not be directly extrapolated to this compound without further research.
Introduction
This compound is a flavonolignan, a class of polyphenolic compounds found in various plant species. Polyphenols are widely recognized for their antioxidant and health-promoting properties. Emerging research suggests that this compound and its related compounds possess a range of biological activities, indicating their potential as therapeutic agents for a variety of diseases. This technical guide provides a detailed exploration of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, as well as its potential role in metabolic diseases.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound stems from its ability to modulate key signaling pathways involved in the pathogenesis of various diseases.
Anti-inflammatory Effects
Chronic inflammation is a key contributor to a multitude of diseases, including cardiovascular disease, arthritis, and cancer. This compound and related compounds have demonstrated promising anti-inflammatory properties.
2.1.1 Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct evidence for this compound is pending, related compounds have been shown to inhibit NF-κB activation. This inhibition may occur at several points in the pathway, such as preventing the phosphorylation and degradation of IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB.
2.1.2 Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drugs. Studies on the related compound cinchonine have shown direct inhibitory effects on COX-2 activity.
Table 1: Inhibitory Activity of Cinchonine on COX-2
| Compound | Target | IC50 (µM) |
| Cinchonine | COX-2 | 44.65 |
Note: This data is for cinchonine and not this compound.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases.
2.2.1 Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes. Polyphenols are known to activate the Nrf2 pathway, and it is plausible that this compound exerts its antioxidant effects through this mechanism.
Anticancer Effects
This compound and related compounds have been investigated for their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death).
2.3.1 Induction of Apoptosis
Apoptosis is a crucial process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Studies on the related compound cinchonine suggest that it promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.
Table 2: Cytotoxic Activity of Cinchonine on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Cinchonine | K562 (Leukemia) | 46.55 |
Note: This data is for cinchonine and not this compound.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of this compound suggest its potential for neuroprotection.
2.4.1 Inhibition of Amyloid-Beta (Aβ) Aggregation
A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is a critical event in the disease's pathogenesis. Some polyphenolic compounds have been shown to inhibit Aβ aggregation. While specific data for this compound is not available, this is a plausible mechanism for its potential neuroprotective effects.
Antidiabetic Effects
Research on Cinchonain Ib has demonstrated its potential in managing type 2 diabetes.
2.5.1 Stimulation of Insulin (B600854) Secretion
Cinchonain Ib has been shown to enhance insulin secretion from pancreatic β-cells.[1][2][3] This insulinotropic effect suggests that this compound may also have a role in regulating glucose homeostasis. The proposed mechanism involves the stimulation of β-islets of Langerhans to secrete insulin.[1][2]
Table 3: Effect of Cinchonain Ib on Insulin Secretion
| Compound | Effect | In Vitro/In Vivo |
| Cinchonain Ib | Enhanced insulin secretion | In vitro (INS-1 cells) |
| Cinchonain Ib | Significantly increased plasma insulin levels (150%) | In vivo (rats) |
Note: This data is for Cinchonain Ib and not this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the potential therapeutic targets of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells or to determine the protective effects against a toxic stimulus.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
References
In Silico Prediction of Cinchonain IIb Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIb, a naturally occurring flavonolignan, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the bioactivities of this compound and details the methodologies for in silico prediction of its pharmacological profile. While quantitative bioactivity data for the purified compound is limited in publicly available literature, this document outlines the experimental protocols for assessing its known antioxidant, anti-inflammatory, and cytotoxic effects. Furthermore, it serves as a detailed manual for conducting in silico analyses, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, to further elucidate the therapeutic potential of this compound.
Introduction to this compound
This compound is a flavonoid compound found in medicinal plants such as Trichilia catigua and Kandelia candel.[1][] Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological activities. Preliminary studies have indicated that this compound possesses significant antioxidant and anti-inflammatory properties.[1][] Specifically, it has been reported to exhibit high radical scavenging activity and reducing power.[1] Its anti-inflammatory effects are suggested to be mediated, at least in part, through the inhibition of inflammatory phospholipase A2 (PLA2). Additionally, a mixture of Cinchonain IIa and IIb has been identified as a key contributor to the protective effects against hydroperoxide-induced cytotoxicity. This guide will delve into the methodologies used to assess these activities and explore how computational tools can be leveraged to predict the broader bioactivity profile of this promising natural compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for any in silico and in vitro investigation.
| Property | Value | Reference |
| CAS Number | 85022-68-0 | |
| Molecular Formula | C39H32O15 | |
| Molecular Weight | 740.66 g/mol | |
| Predicted pKa | 8.85 ± 0.70 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Known Bioactivities and Experimental Protocols
Antioxidant Activity
This compound has been shown to possess potent antioxidant properties, including radical scavenging and reducing power. The following are standard protocols for evaluating these activities.
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a specific volume of the this compound solutions to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
This method evaluates the total antioxidant capacity of a compound.
-
Principle: In an acidic medium, Mo(VI) is reduced to Mo(V) by the antioxidant compound, forming a green phosphomolybdenum V complex.
-
Protocol:
-
Prepare a reagent solution containing ammonium (B1175870) molybdate, sodium phosphate, and sulfuric acid.
-
Add a specific volume of the this compound solution to the reagent solution.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 90 minutes).
-
After cooling to room temperature, measure the absorbance at 695 nm.
-
The antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.
-
This assay assesses the ability of a compound to inhibit lipid peroxidation.
-
Principle: Linoleic acid, an unsaturated fatty acid, is prone to oxidation. The formation of peroxides is measured to determine the extent of lipid peroxidation, and the inhibitory effect of the test compound is evaluated.
-
Protocol:
-
Prepare a linoleic acid emulsion.
-
Mix the this compound solution with the linoleic acid emulsion.
-
Induce peroxidation, often using a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Incubate the mixture at a controlled temperature.
-
At various time intervals, measure the extent of peroxidation using methods such as the ferric thiocyanate (B1210189) method or by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory activity by inhibiting inflammatory phospholipase A2 (PLA2).
-
Principle: PLA2 enzymes hydrolyze the sn-2 position of glycerophospholipids, releasing fatty acids, including arachidonic acid, a precursor to pro-inflammatory mediators. The inhibition of this enzymatic activity is measured.
-
Protocol:
-
Prepare a substrate solution, typically containing a fluorescently labeled phospholipid.
-
Add the PLA2 enzyme to a reaction buffer.
-
Introduce different concentrations of this compound to the enzyme solution.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
A known PLA2 inhibitor can be used as a positive control.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.
-
Cytotoxicity Assay
A mixture of Cinchonain IIa and IIb has been shown to protect against hydroperoxide-induced cytotoxicity.
-
Principle: Cells are exposed to a hydroperoxide (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) to induce oxidative stress and cell death. The protective effect of the test compound is assessed by measuring cell viability.
-
Protocol:
-
Culture a suitable cell line (e.g., human keratinocytes or fibroblasts) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Induce cytotoxicity by adding a hydroperoxide solution to the cell culture medium.
-
Incubate for a period sufficient to induce cell death in the control group (hydroperoxide alone).
-
Assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
In Silico Prediction of Bioactivities
In silico methods are powerful tools for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thereby guiding further experimental studies.
ADMET Prediction Workflow
ADMET prediction models are used to assess the drug-likeness of a molecule.
Caption: Workflow for in silico ADMET prediction of this compound.
-
Methodology:
-
Input: The chemical structure of this compound is provided as a SMILES string or in SDF format to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab).
-
Prediction: The software utilizes various quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties.
-
Output: A comprehensive report is generated detailing the predicted pharmacokinetic and toxicity profile of the compound. This includes parameters like Lipinski's rule of five, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.
-
Molecular Docking Workflow
Molecular docking predicts the preferred binding orientation of a ligand to a target protein.
References
Methodological & Application
Application Notes and Protocols for the Purification of Cinchonain IIb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb, a flavan-3-ol, is a bioactive compound of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Found in the stem bark of Trichilia catigua, a plant traditionally used in Brazilian medicine, the effective purification of this compound is crucial for its further investigation and potential drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of this compound.
Data Presentation: Purification Overview
The following table summarizes the expected yield and purity at each stage of the this compound purification process. These values are representative of polyphenol purification from plant matrices and may vary based on the starting material and specific experimental conditions.
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| Extraction | Dried Stem Bark of Trichilia catigua | Crude Acetone-Water Extract | 10-15 | 5-10 |
| Counter-Current Chromatography (CCC) | Crude Extract | Cinchonain-Enriched Fraction | 40-50 (from crude extract) | 60-70 |
| Solid-Phase Extraction (SPE) | Cinchonain-Enriched Fraction | Purified this compound Fraction | 70-80 (from CCC fraction) | >90 |
| Preparative HPLC | Purified this compound Fraction | Highly Pure this compound | 80-90 (from SPE fraction) | >98 |
Experimental Protocols
Extraction of this compound from Trichilia catigua
This protocol describes the initial extraction of this compound from the dried stem bark of Trichilia catigua.
Materials:
-
Dried and powdered stem bark of Trichilia catigua
-
Deionized water
-
Filter paper
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Macerate the powdered stem bark (500 g) with a 7:3 (v/v) mixture of acetone and water (5.0 L) at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to a volume of approximately 0.5 L.
-
Lyophilize the concentrated extract to obtain a dry powder (crude extract).
Purification by Counter-Current Chromatography (CCC)
This protocol outlines the separation of the crude extract to obtain a fraction enriched in cinchonains using Rotational Locular Counter-Current Chromatography (RLCC), a form of CCC.[1]
Materials:
-
Crude extract of Trichilia catigua
-
Water
-
RLCC apparatus
Procedure:
-
Prepare the two-phase solvent system by mixing methanol, water, and chloroform in a 17:33:50 (v/v) ratio.[1] Allow the phases to separate in a separatory funnel.
-
The upper phase (methanol:water) will serve as the stationary phase, and the lower phase (chloroform) will be the mobile phase.[1]
-
Fill the RLCC columns with the stationary phase.
-
Dissolve the crude extract in a minimal amount of the stationary phase.
-
Perform the chromatography in the descending mode at a rotational speed of 100 rpm and a flow rate of 0.8 mL/min.[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing cinchonains.
-
Pool the cinchonain-enriched fractions and evaporate the solvent under reduced pressure.
Solid-Phase Extraction (SPE) Clean-up
This protocol describes the clean-up of the cinchonain-enriched fraction to remove impurities.
Materials:
-
Cinchonain-enriched fraction from CCC
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Dissolve the dried cinchonain-enriched fraction in a small volume of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the this compound with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by analytical HPLC to identify the fraction with the highest concentration and purity of this compound.
-
Evaporate the solvent from the purified fraction.
Preparative High-Performance Liquid Chromatography (HPLC)
This final step is for obtaining highly pure this compound.
Materials:
-
Purified this compound fraction from SPE
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Preparative HPLC system with a C18 column
Procedure:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 30% to 70% B over 40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 280 nm.
-
Dissolve the SPE-purified fraction in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Proposed Signaling Pathway for Bioactivity
Cinchonains, as polyphenolic compounds, are known for their antioxidant and anti-inflammatory effects. A plausible mechanism of action involves the modulation of the Nrf2/ARE and NF-κB signaling pathways.
Caption: Proposed mechanism of this compound bioactivity.
References
Application Notes and Protocols for the Detection of Cinchonain IIb by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb is a flavonolignan found in various plant species, including those of the Cinchona genus. As a member of the Cinchonain family, it is structurally similar to other bioactive compounds like Cinchonain I and exhibits potential therapeutic properties. Accurate and sensitive detection methods are crucial for the pharmacokinetic studies, quality control of herbal products, and exploration of its pharmacological activities. This document provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.[1]
Experimental Protocols
This section outlines the materials and a generalized procedure for the analysis of this compound in plant extracts.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) structurally similar to this compound (e.g., a stable isotope-labeled analog or a related compound not present in the sample)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup[2]
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, analytical balance)
Sample Preparation: Solid-Liquid Extraction and Solid-Phase Extraction (SPE)
-
Extraction from Plant Material:
-
Accurately weigh 1 gram of the dried and powdered plant material.
-
Add 10 mL of 80% methanol in water.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup: [2]
-
Reconstitute the dried extract in 1 mL of 10% methanol.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and application.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Proposed MS/MS Parameters (based on Cinchonain Ib isomer) [3]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 451.1 |
| Product Ions (m/z) | To be determined by infusion of this compound standard. Based on Cinchonain Ib, major fragments are expected around m/z 341.1 and 189.0. |
| Collision Energy | To be optimized for this compound. Start with a range of 15-30 eV. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Presentation and Method Validation
For quantitative analysis, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[2]
Quantitative Data Summary
A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined.
Table 3: Template for Quantitative Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | User to determine |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy and Precision within ±20% | User to determine |
| Upper Limit of Quantification (ULOQ) | Accuracy and Precision within ±15% | User to determine |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | User to determine |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | User to determine |
| Recovery (%) | Consistent, precise, and reproducible | User to determine |
| Matrix Effect | Within acceptable limits | User to determine |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | User to determine |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed MS/MS Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Potential Mechanism of Action of Cinchona Alkaloids
Caption: Potential mechanisms of Cinchona alkaloids.
References
Protocol for the Quantification of Cinchonain IIb in Plant Extracts
Introduction
Cinchonain IIb is a flavonolignan found in various plant species, including Cinchona pubescens, Kandelia candel, and Hawthorn (Crataegus spp.).[1][2] As a member of the cinchonain class of compounds, it is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Information
-
Compound Name: this compound
-
CAS Number: 85022-68-0[1]
-
Molecular Formula: C₃₉H₃₂O₁₅[1]
-
Molecular Weight: 740.66 g/mol [1]
-
Chemical Class: Flavonolignan
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered plant material (e.g., bark of Cinchona pubescens).
-
Reference Standard: this compound, purity >98% (A reference standard for this compound is available from suppliers such as BioCrick).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water; analytical grade formic acid.
-
Extraction Solvents: 80% Methanol in water.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Extraction: Add 20 mL of 80% methanol to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection of Supernatant: Carefully decant the supernatant into a clean collection flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter into a volumetric flask.
-
Final Volume Adjustment: Adjust the final volume of the extract to 100 mL with 80% methanol.
-
Storage: Store the extract at 4°C in a dark vial until analysis.
Caption: Workflow for the extraction of this compound from plant material.
Quantification by HPLC-UV
This proposed HPLC-UV method is based on established methods for the analysis of related flavonolignans.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 85 15 20 0 100 25 0 100 26 85 15 | 30 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (This is a typical wavelength for flavonoids and should be optimized by determining the λmax of a this compound standard).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV method described above.
-
MS/MS Parameters (Proposed):
-
Ionization Mode: Negative ESI
-
Precursor Ion (Q1): m/z 739.65 [M-H]⁻ (based on a molecular weight of 740.66)
-
Product Ions (Q3): To be determined by infusion of the this compound standard. Fragmentation is likely to involve losses of catechol and other characteristic moieties.
-
Collision Energy: To be optimized for the specific instrument and precursor-product ion transitions.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
References
Application Notes: Cinchonain IIb Antioxidant Activity Assays
Introduction
Cinchonain IIb is a type of flavonoid, specifically a phenylpropanoid-substituted epicatechin, found in certain plants. Flavonoids are a class of natural products well-regarded for their antioxidant properties.[1] Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.[1] Antioxidants mitigate oxidative damage by neutralizing free radicals. Therefore, accurately quantifying the antioxidant capacity of compounds like this compound is essential for research and development in pharmaceuticals, nutraceuticals, and functional foods.
This document provides detailed protocols for three common in vitro assays used to evaluate the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm.[2] When an antioxidant, such as this compound, donates a hydrogen atom to the DPPH radical, it is reduced to the non-radical form, DPPH-H. This reduction leads to a color change from purple to yellow, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.
Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (ACS grade)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
-
Pipettes
-
Test tubes
Experimental Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar series of dilutions for the standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution, standard dilution, or methanol (as a blank control) to different wells.
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the this compound or standard.
-
-
Determine the IC50 value: Plot the percentage of scavenging activity against the concentration of this compound and the standard. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph. A lower IC50 value indicates a higher antioxidant activity.
Workflow Diagram
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant that can donate a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.
Materials and Reagents
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
Experimental Protocol
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution, standard dilution, or solvent (for the blank) to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Read the absorbance at 734 nm.
Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC): Plot a standard curve of percentage inhibition versus the concentration of the Trolox standard. The antioxidant capacity of this compound is then expressed as TEAC (in µM Trolox equivalents).
Workflow Diagram
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Principle
The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism. The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The antioxidant activity of a compound like this compound is measured by its ability to inhibit the formation of DCF.
Materials and Reagents
-
Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium (e.g., DMEM)
-
DCFH-DA probe
-
Free Radical Initiator (e.g., AAPH)
-
This compound
-
Quercetin (B1663063) (as a standard)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Experimental Protocol
-
Cell Culture: Seed HepG2 cells in a 96-well black plate and culture until they reach 90-100% confluency.
-
Cell Treatment:
-
Carefully remove the culture medium and wash the cells gently with PBS.
-
Add 50 µL of the DCFH-DA probe solution to each well.
-
Add 50 µL of the prepared this compound dilutions or Quercetin standard to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Initiation of Oxidative Stress:
-
Remove the treatment solution and wash the cells three times with PBS.
-
Add 100 µL of the Free Radical Initiator solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.
-
Take readings every 1 to 5 minutes for a total of 60 minutes.
-
Data Analysis
-
Calculate the Area Under the Curve (AUC): Plot fluorescence versus time for each concentration. The AUC is calculated from this plot.
-
Calculate Percent Inhibition:
-
Inhibition (%) = [ 1 - (AUC_sample / AUC_control) ] × 100
-
-
Determine CAA Value: The results are often expressed as quercetin equivalents (QE), which can be determined from the standard curve of quercetin.
Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Quantitative Data Summary
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Quercetin | DPPH | ~8.75 | |
| Kaempferol | ABTS | 3.70 ± 0.15 | |
| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 | |
| Rutin hydrate | ABTS | 4.68 ± 1.24 | |
| Ascorbic Acid (Standard) | DPPH | ~127.7 | |
| Trolox (Standard) | DPPH | - | - |
References
Application Notes and Protocols for In Vitro Anti-inflammatory Studies
Topic: Anti-inflammatory Effects of Cinchonain IIb In Vitro
Audience: Researchers, scientists, and drug development professionals.
Note on this compound Data: Extensive literature searches did not yield specific in vitro studies on the anti-inflammatory effects of this compound. The following application notes and protocols are based on established methodologies for evaluating the in vitro anti-inflammatory properties of novel compounds and include data from related molecules where available to provide a comprehensive framework for future research on this compound.
Introduction to In Vitro Anti-inflammatory Screening
The evaluation of the anti-inflammatory potential of a compound in vitro is a critical first step in the drug discovery process. These assays provide insights into the compound's mechanism of action and its ability to modulate key inflammatory pathways. A common approach involves the use of immune cells, such as macrophages, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. The ability of the test compound to inhibit the production of inflammatory mediators is then quantified.
Key Inflammatory Pathways and Mediators
Inflammation is a complex biological response involving various signaling pathways and the release of numerous mediators. Two central pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes responsible for synthesizing inflammatory mediators.
-
NF-κB Signaling Pathway: A key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to induce the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: A cascade of protein kinases that plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The MAPK family includes ERK, JNK, and p38, which are involved in regulating the production of inflammatory mediators.[4]
-
Pro-inflammatory Mediators:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[5]
-
Prostaglandin (B15479496) E2 (PGE2): A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).
-
Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) that orchestrate the inflammatory response.
-
Data Presentation: A Framework for this compound Evaluation
While specific quantitative data for this compound is unavailable, the following tables provide a template for how to structure and present data from in vitro anti-inflammatory experiments. For illustrative purposes, hypothetical data is presented.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 1 | 85.2 ± 5.1 | 88.4 ± 6.2 |
| This compound + LPS | 10 | 55.7 ± 4.3 | 60.1 ± 5.5 |
| This compound + LPS | 50 | 25.1 ± 3.8 | 30.5 ± 4.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control | - | < 10 | < 5 | < 3 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 850 ± 75 | 350 ± 40 |
| This compound + LPS | 1 | 1350 ± 110 | 780 ± 68 | 320 ± 35 |
| This compound + LPS | 10 | 980 ± 95 | 550 ± 50 | 210 ± 25 |
| This compound + LPS | 50 | 450 ± 50 | 250 ± 30 | 90 ± 15 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of a test compound like this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for mediator production).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of MAPK and NF-κB pathway proteins, in cell lysates.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for screening anti-inflammatory compounds.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal NF-kappaB signaling pathway with enhanced susceptibility to apoptosis in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro signaling by MAPK and NFkappaB pathways inhibited by Yersinia YopJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibitory activities of rutin, wogonin, and quercetin on lipopolysaccharide-induced nitric oxide and prostaglandin E(2) production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Studying Cinchonain IIb: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of the biological activities of Cinchonain IIb, a natural compound with potential therapeutic applications. The protocols detailed below are designed to assess its antioxidant, anti-inflammatory, and cytotoxic properties.
Antioxidant Activity Assessment
The antioxidant potential of this compound can be determined using various in vitro assays that measure its capacity to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add 20 µL of the this compound solutions.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell culture models.
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A known NO inhibitor, such as L-NG-Nitroarginine Methyl Ester (L-NAME), can be used as a positive control.
-
Determine the concentration of nitrite (B80452) in the samples by comparing with a standard curve of sodium nitrite.
-
Calculate the percentage of inhibition of NO production and the IC50 value.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated immune cells.
Protocol:
-
Culture RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Seed the cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation with an appropriate stimulus (e.g., 1 µg/mL LPS for RAW 264.7 cells or phytohemagglutinin for PBMCs) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Dexamethasone can be used as a positive control.
-
Calculate the percentage of cytokine inhibition and the IC50 values.
Cytotoxicity Assessment
The cytotoxic effects of this compound on cancer cells can be determined using the MTT assay, which measures cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Protocol:
-
Seed cancer cells (e.g., human breast cancer MCF-7, lung cancer A549, or colon cancer HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Data Presentation
Quantitative Data Summary for Cinchonain Ia (a related compound)
| Cell Line | IC50 (µg/mL)[1] |
| NTERA-2 (human embryonal carcinoma) | 2.30 ± 0.29[1] |
| A549 (human lung carcinoma) | >10[1] |
| Assay | IC50 (µg/mL) |
| Antioxidant Activity (DPPH) | Data not available |
| Antioxidant Activity (ABTS) | Data not available |
| Anti-inflammatory (NO inhibition) | Data not available |
| Anti-inflammatory (TNF-α inhibition) | Data not available |
| Anti-inflammatory (IL-6 inhibition) | Data not available |
Signaling Pathway Analysis
Preliminary evidence from related compounds suggests that the biological activities of Cinchonains may be mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Potential Signaling Pathway: EGFR/MAPK Pathway
Based on studies of similar natural compounds, a plausible mechanism of action for this compound in cancer cells involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Proposed inhibition of the EGFR/MAPK signaling pathway by this compound.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating the effect of this compound on signaling pathways.
References
Cinchonain IIb as a Potential PLA2 Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators of the inflammatory response. They catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Consequently, the inhibition of PLA2 presents a promising therapeutic strategy for a variety of inflammatory diseases.
Cinchonain IIb is a flavonolignan, a class of polyphenolic compounds found in certain plants. While direct evidence for the PLA2 inhibitory activity of this compound is not yet established in scientific literature, related compounds such as Cinchonain Ia have demonstrated anti-inflammatory properties. Furthermore, studies have shown that other flavonoids and proanthocyanidins (B150500) can inhibit PLA2 activity. This suggests that this compound may also possess PLA2 inhibitory potential, making it a molecule of interest for further investigation.
These application notes provide a theoretical framework and detailed protocols for researchers to investigate the potential of this compound as a PLA2 inhibitor.
Hypothesized Mechanism of Action
It is hypothesized that this compound may inhibit the activity of secretory PLA2 (sPLA2), thereby reducing the production of arachidonic acid and its downstream inflammatory mediators. The proposed signaling pathway is illustrated below.
Data Presentation
The following tables are templates for presenting quantitative data that would be generated from the experimental protocols described below.
Table 1: In Vitro PLA2 Enzyme Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of sPLA2 Activity | IC50 (µM) |
| This compound | 1 | Value | |
| 10 | Value | Value | |
| 50 | Value | ||
| 100 | Value | ||
| Positive Control | Value | Value | Value |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | Arachidonic Acid Release (ng/mL) | Prostaglandin E2 (pg/mL) |
| Vehicle Control | - | Value | Value |
| LPS (1 µg/mL) | - | Value | Value |
| This compound + LPS | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| Positive Control + LPS | Value | Value | Value |
Experimental Protocols
The following protocols provide a framework for assessing the PLA2 inhibitory potential of this compound.
Protocol 1: In Vitro Secretory PLA2 (sPLA2) Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of sPLA2.
Materials:
-
Secretory PLA2 (e.g., human recombinant sPLA2-IIA)
-
Phosphatidylcholine (PC) substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
CaCl2
-
This compound
-
Positive control inhibitor (e.g., LY311727)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 0.05% Triton X-100, pH 7.4.
-
Substrate Solution: Prepare a stock solution of PC in a suitable solvent and dilute in Assay Buffer to the desired final concentration.
-
DTNB Solution: Dissolve DTNB in Assay Buffer.
-
Enzyme Solution: Dilute sPLA2 in Assay Buffer to the desired concentration.
-
Test Compound Solutions: Prepare a stock solution of this compound in DMSO and create serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the appropriate test compound dilution or control.
-
Add 20 µL of the sPLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the substrate/DTNB mixture to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay for Inhibition of Prostaglandin E2 (PGE2) Production
This protocol assesses the ability of this compound to inhibit the production of a key downstream inflammatory mediator, PGE2, in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
COX-2 inhibitor (positive control, e.g., celecoxib)
-
24-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no this compound, no LPS) and an LPS-only control.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the investigation of this compound as a potential PLA2 inhibitor.
Conclusion
While the direct inhibition of PLA2 by this compound remains to be experimentally validated, its chemical similarity to other known anti-inflammatory flavonoids and proanthocyanidins provides a strong rationale for its investigation. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to explore the potential of this compound as a novel PLA2 inhibitor and to contribute valuable data to the field of anti-inflammatory drug discovery.
Application Notes and Protocols for Neuroprotective Studies of Cinchonain IIb
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neurons. Consequently, the identification and development of novel neuroprotective compounds are of paramount importance. Cinchonain IIb, a naturally occurring flavonoid, has emerged as a potential candidate for neuroprotective studies due to its structural characteristics, which are often associated with antioxidant and anti-inflammatory properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the neuroprotective potential of this compound. The following sections detail standardized protocols for a range of in vitro assays to assess its efficacy in key pathological processes associated with neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation.
Disclaimer: The following protocols are generalized for the investigation of a novel compound's neuroprotective effects and are based on established methodologies. Due to a lack of specific published data on this compound in neuroprotective studies, these protocols should be adapted and optimized as necessary for the specific experimental context.
I. In Vitro Neuroprotection Assays
A foundational step in assessing the neuroprotective potential of this compound is to determine its ability to protect neuronal cells from various toxic insults.
Cell Viability Assays
Objective: To evaluate the protective effect of this compound against toxin-induced neuronal cell death.
Table 1: Summary of In Vitro Neuroprotection Data
| Assay Type | Cell Line | Toxin/Insult | This compound Concentration Range (Hypothetical) | Endpoint Measurement | Expected Outcome |
| MTT Assay | SH-SY5Y | 6-OHDA (100 µM) | 1, 5, 10, 25, 50 µM | Absorbance at 570 nm | Increased cell viability with this compound treatment. |
| LDH Assay | HT22 | Glutamate (5 mM) | 1, 5, 10, 25, 50 µM | Absorbance at 490 nm | Decreased LDH release with this compound treatment. |
| Calcein-AM/PI Staining | Primary Cortical Neurons | Aβ₁₋₄₂ oligomers (10 µM) | 1, 5, 10, 25, 50 µM | Fluorescence Microscopy | Increased number of live (green) cells and decreased dead (red) cells. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Toxin Induction: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM and incubate for another 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
II. Antioxidant Activity Assays
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Assessing the antioxidant properties of this compound is crucial.
Radical Scavenging and Reducing Power Assays
Objective: To determine the direct antioxidant capacity of this compound.
Table 2: Summary of Antioxidant Activity Data
| Assay Type | Method Principle | This compound Concentration Range (Hypothetical) | Endpoint Measurement | Expected Outcome |
| DPPH Assay | Radical Scavenging | 10-200 µg/mL | Absorbance at 517 nm | Dose-dependent decrease in absorbance. |
| ABTS Assay | Radical Scavenging | 10-200 µg/mL | Absorbance at 734 nm | Dose-dependent decrease in absorbance. |
| FRAP Assay | Ferric Reducing Power | 10-200 µg/mL | Absorbance at 593 nm | Dose-dependent increase in absorbance. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
III. Anti-inflammatory Effect Assays
Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the progression of neurodegenerative diseases.
Measurement of Inflammatory Mediators
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory molecules in microglia.
Table 3: Summary of Anti-inflammatory Effects Data
| Assay Type | Cell Line | Stimulant | this compound Concentration Range (Hypothetical) | Endpoint Measurement | Expected Outcome | | :--- | :--- | :--- | :--- | :--- | | Griess Assay | BV-2 Microglia | LPS (1 µg/mL) | 1, 5, 10, 25 µM | Absorbance at 540 nm | Reduced nitric oxide (NO) production. | | ELISA | BV-2 Microglia | LPS (1 µg/mL) | 1, 5, 10, 25 µM | Absorbance at 450 nm | Decreased levels of TNF-α and IL-6. | | qRT-PCR | BV-2 Microglia | LPS (1 µg/mL) | 1, 5, 10, 25 µM | Gene expression levels | Downregulation of iNOS, COX-2, TNF-α, and IL-6 mRNA. |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding: Plate BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared.
IV. Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease. Investigating the potential of this compound to interfere with this process is a key area of study.
Table 4: Summary of Anti-Amyloid Aggregation Data
| Assay Type | Method Principle | This compound Concentration Range (Hypothetical) | Endpoint Measurement | Expected Outcome |
| Thioflavin T (ThT) Assay | Fluorescence of ThT upon binding to β-sheets | 1:1, 1:5, 1:10 molar ratio (Aβ:this compound) | Fluorescence intensity (Ex: 440 nm, Em: 485 nm) | Reduced ThT fluorescence, indicating inhibition of fibril formation. |
| Transmission Electron Microscopy (TEM) | Visualization of fibril morphology | 1:10 molar ratio (Aβ:this compound) | Imaging of aggregates | Fewer and less dense amyloid fibrils in the presence of this compound. |
Experimental Protocol: Thioflavin T (ThT) Assay
-
Aβ Preparation: Prepare Aβ₁₋₄₂ monomer solution by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in a suitable buffer (e.g., PBS).
-
Aggregation Reaction: In a black 96-well plate, mix Aβ₁₋₄₂ solution (final concentration 10 µM) with different molar ratios of this compound.
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
ThT Measurement: At various time points, add Thioflavin T solution (final concentration 5 µM) to each well.
-
Fluorescence Reading: Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.
V. Signaling Pathway Analysis
To understand the mechanisms underlying the neuroprotective effects of this compound, it is essential to investigate its impact on key intracellular signaling pathways.
Experimental Workflow: Western Blot Analysis of Nrf2 Pathway
Caption: Workflow for assessing Nrf2 signaling pathway activation.
Signaling Pathway Diagram: Hypothetical Neuroprotective Mechanisms of this compound
Investigating the Antifatigue Effects of Cinchonain IIb: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatigue is a complex physiological state characterized by a decline in physical and/or mental performance. The development of effective antifatigue agents is a significant area of research in health and medicine. Cinchonain IIb, a flavonoid belonging to the class of flavonolignans, has been identified for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[][2] While direct studies on the antifatigue effects of this compound are not extensively documented, its known biological activities suggest it may be a promising candidate for mitigating fatigue.
These application notes provide a comprehensive framework for researchers to investigate the potential antifatigue effects of this compound. The protocols outlined below are based on established methodologies for evaluating the antifatigue properties of natural compounds in preclinical models.
Proposed Mechanism of Antifatigue Action
The potential antifatigue effects of this compound are hypothesized to stem from its ability to modulate key signaling pathways involved in energy metabolism, oxidative stress, and inflammation. As a polyphenol, this compound may exert its effects by:
-
Enhancing Energy Metabolism: By potentially activating pathways such as the AMP-activated protein kinase (AMPK) signaling cascade, this compound could promote glucose uptake and fatty acid oxidation, leading to more efficient energy production.[3][4][5]
-
Reducing Oxidative Stress: Exercise-induced fatigue is associated with an overproduction of reactive oxygen species (ROS). This compound's antioxidant properties may help to upregulate endogenous antioxidant defense mechanisms through pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
Attenuating Inflammation: Strenuous exercise can trigger an inflammatory response, contributing to muscle fatigue and damage. The anti-inflammatory properties of this compound could help to suppress pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).
Experimental Protocols for Investigating Antifatigue Effects
A systematic investigation of this compound's antifatigue properties can be conducted using a combination of in vivo behavioral tests and ex vivo biochemical analyses in a rodent model, typically mice.
Animal Model and Dosing
-
Animal Model: Male Kunming or C57BL/6 mice (6-8 weeks old) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiments.
-
Grouping and Administration: Divide the mice into several groups:
-
Control Group (Vehicle)
-
Positive Control Group (e.g., a known antifatigue agent)
-
This compound Treatment Groups (at least three different doses, e.g., low, medium, high)
-
-
Route of Administration: Oral gavage is a common method for administering the test compound. This compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water with a small amount of Tween 80).
-
Duration of Treatment: Administer the vehicle or this compound daily for a period of 2 to 4 weeks before conducting the behavioral tests.
Behavioral Tests for Fatigue Assessment
This test is a widely used model to evaluate physical endurance.
Protocol:
-
Thirty minutes after the final administration of this compound or vehicle, attach a lead weight (equivalent to 5-10% of the mouse's body weight) to the tail of each mouse.
-
Place the mice individually into a swimming tank (e.g., 50 cm x 50 cm x 40 cm) filled with water at 25 ± 2°C to a depth of 30 cm.
-
Record the total swimming time from the start until the point of exhaustion. Exhaustion is defined as the inability of the mouse to rise to the surface to breathe for a period of 5-10 seconds.
-
Immediately after the test, collect blood samples and harvest tissues for biochemical analysis.
This test assesses motor coordination and balance, which can be impaired by fatigue.
Protocol:
-
Acclimate the mice to the rota-rod apparatus for 2-3 consecutive days before the formal test.
-
On the test day, thirty minutes after the final administration, place each mouse on the rotating rod.
-
The rod's rotation speed is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod for each mouse. A longer latency indicates better motor coordination and resistance to fatigue.
Biochemical Analysis
Following the behavioral tests, collect blood, muscle (e.g., gastrocnemius), and liver tissues to measure key biochemical markers of fatigue.
-
Blood Lactate (B86563) (BLA): An indicator of anaerobic metabolism and fatigue.
-
Protocol: Collect blood from the tail vein or via cardiac puncture immediately after exercise. Use a portable lactate analyzer or a commercial lactate assay kit for measurement.
-
-
Blood Urea Nitrogen (BUN): Reflects protein catabolism, which can increase with fatigue.
-
Protocol: Collect serum and use a commercially available BUN assay kit.
-
-
Liver and Muscle Glycogen (B147801): Represents the primary energy reserves. Higher glycogen levels post-exercise suggest a glycogen-sparing effect.
-
Protocol: Excise liver and gastrocnemius muscle tissues immediately after sacrificing the animal. Freeze the tissues in liquid nitrogen. Determine glycogen content using a glycogen assay kit based on the colorimetric reaction of glucose produced after glycogen hydrolysis.
-
-
Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT): Key enzymes in the endogenous antioxidant defense system.
-
Protocol: Prepare tissue homogenates from liver or muscle. Measure the activity of SOD, GPx, and CAT using commercially available assay kits.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Physical Endurance in Mice
| Group | Dose (mg/kg) | Weight-Loaded Swimming Time (s) | Rota-Rod Latency (s) |
| Control | - | ||
| Positive Control | - | ||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Table 2: Effect of this compound on Biochemical Parameters in Fatigued Mice
| Group | Dose (mg/kg) | Blood Lactate (mmol/L) | Blood Urea Nitrogen (mg/dL) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) |
| Control | - | ||||
| Positive Control | - | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Fatigued Mice
| Group | Dose (mg/kg) | Liver SOD (U/mg protein) | Liver GPx (U/mg protein) | Liver CAT (U/mg protein) |
| Control | - | |||
| Positive Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for investigating the antifatigue effects of this compound.
Caption: Proposed signaling pathways for the antifatigue effects of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways regulated by natural active ingredients in the fight against exercise fatigue-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways regulated by natural active ingredients in the fight against exercise fatigue-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cinchonain IIb Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Cinchonain IIb. As direct research on this compound extraction is limited, the guidance provided is based on established methods for analogous flavolignans and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent is critical for achieving high extraction yields of flavolignans like this compound. Polar solvents are generally most effective. Hydroethanolic solutions (a mixture of ethanol (B145695) and water) have been shown to be highly effective for extracting phenolic compounds. For instance, a 70% ethanol solution was found to be optimal for extracting saponins (B1172615), another class of phytochemicals, using ultrasound-assisted extraction[1]. Methanol (B129727) has also been used effectively for the extraction of similar compounds[2]. For initial trials, a gradient of ethanol or methanol concentrations (e.g., 50%, 70%, 95% in water) is recommended to determine the optimal polarity for your specific plant matrix.
Q2: Which extraction techniques are best suited for improving this compound yield?
A2: Modern extraction techniques can significantly improve yields and reduce extraction times compared to traditional methods like maceration.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][4] It is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell wall rupture and release of bioactive compounds. This method can significantly reduce extraction time and solvent consumption.
-
Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO2, is a green extraction technique that offers high selectivity. The solvent power can be fine-tuned by adjusting pressure and temperature. It is particularly useful for extracting non-polar to moderately polar compounds, and the addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like this compound.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of specific phenolic compounds. A validated HPLC method would involve developing a calibration curve with a pure standard of this compound. If a pure standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for tentative identification and relative quantification based on ion intensity.
Q4: What are the critical parameters to optimize for maximizing this compound extraction?
A4: Key parameters to optimize for any extraction method include:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol/water ratio) directly impacts the solubility and extraction of the target compound.
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to the degradation of phenolic compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and for the compound to diffuse out. However, prolonged extraction times can increase the risk of degradation and the co-extraction of undesirable compounds.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (more solvent) can enhance extraction efficiency but may lead to more dilute extracts requiring further concentration.
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction, improving efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate disruption of plant cell walls.- Degradation of this compound during extraction. | - Screen a range of solvents with varying polarities (e.g., different ethanol/water ratios).- Optimize extraction time and temperature using a Design of Experiments (DoE) approach.- Employ advanced extraction techniques like UAE or MAE to improve cell wall disruption.- For UAE, optimize amplitude and sonication time.- For MAE, optimize microwave power and irradiation time.- Use lower temperatures to prevent degradation of heat-sensitive compounds. |
| Co-extraction of Impurities | - Solvent is not selective enough.- Prolonged extraction time. | - Consider using a more selective extraction method like Supercritical Fluid Extraction (SFE).- Optimize the extraction time to the point of maximum this compound recovery without significant co-extraction of impurities.- Perform a post-extraction clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction. |
| Inconsistent Results | - Non-homogenous plant material.- Variation in extraction parameters.- Instability of the extract. | - Ensure the plant material is finely ground and well-mixed before each extraction.- Precisely control all extraction parameters (temperature, time, solvent ratio, etc.).- Analyze the extract immediately after preparation or store it under appropriate conditions (e.g., low temperature, protected from light) to prevent degradation. |
| Degradation of this compound | - High extraction temperatures.- Presence of oxidative enzymes.- Exposure to light or oxygen. | - Use extraction methods that operate at lower temperatures, such as UAE.- Blanch the plant material before extraction to deactivate enzymes.- Conduct the extraction under an inert atmosphere (e.g., nitrogen) and protect the extract from light. |
Quantitative Data Summary
The following tables summarize optimal conditions found for the extraction of compounds structurally related to this compound, which can serve as a starting point for optimization.
Table 1: Comparison of Optimized Extraction Methods for Quinine (an alkaloid from Cinchona)
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 65% Ethanol in Water | 61% Ethanol in Water |
| Temperature | 130 °C | 25 °C |
| Time | 34 min | 15 min |
| Yield | 3.93 ± 0.11 mg/g | 2.81 ± 0.04 mg/g |
Table 2: Optimized UAE Conditions for Saponins from Quinoa
| Parameter | Optimal Condition |
| Solvent | 70% Ethanol in Water |
| Ultrasound Amplitude | 59% |
| Time | 12 min |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL extraction vessel.
-
Add 25 mL of the extraction solvent (e.g., 70% ethanol in water).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters based on optimization experiments (e.g., Temperature: 25 °C, Time: 15 minutes, Ultrasound Power: 73%).
-
-
Separation:
-
After extraction, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.
-
Alternatively, filter the mixture through a suitable filter paper (e.g., Whatman No. 1).
-
-
Concentration and Analysis:
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 gram of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 65% ethanol in water).
-
Seal the vessel and place it in the microwave reactor.
-
Set the extraction program with optimized parameters (e.g., Temperature: 130 °C, Time: 34 minutes, Power: 1000 W).
-
-
Separation: Follow the separation steps as outlined in the UAE protocol.
-
Concentration and Analysis: Follow the concentration and analysis steps as described in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
Cinchonain IIb Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cinchonain IIb in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution at ambient temperature?
A1: this compound is reported to be stable under normal ambient temperatures.[1] However, its stability in solution is dependent on several factors including the solvent, pH, and exposure to light and oxygen. For experimental purposes, it is crucial to assess its stability under your specific conditions.
Q2: What are the primary factors that can affect this compound stability in solution?
A2: The stability of this compound, like many natural polyphenolic compounds, can be influenced by:
-
pH: The pKa of this compound is 8.85 ± 0.70, suggesting that its ionization state and, consequently, its stability can change in different pH environments.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light: Exposure to UV or visible light can lead to photodegradation.[2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, polyphenolic compounds like it are generally susceptible to hydrolysis of ester linkages and oxidation of the phenolic hydroxyl groups. Forced degradation studies under acidic, basic, and oxidative conditions can help elucidate the specific degradation pathways.
Q4: How can I monitor the stability of this compound in my experimental solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | pH-mediated degradation: The solution pH may be unfavorable. | • Measure the pH of your solution. • If possible, adjust the pH to a neutral or slightly acidic range. • Conduct a pH stability study to determine the optimal pH range for your application. |
| Oxidative degradation: The solution may be exposed to oxygen or oxidizing agents. | • Prepare solutions with deoxygenated solvents. • Store solutions under an inert atmosphere (e.g., nitrogen or argon). • Add antioxidants if compatible with your experiment. | |
| Photodegradation: Exposure to light. | • Protect solutions from light by using amber vials or wrapping containers in aluminum foil. • Minimize exposure to ambient light during handling. | |
| Thermal degradation: The storage or experimental temperature is too high. | • Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). • Avoid prolonged exposure to elevated temperatures during experiments. | |
| Precipitation of this compound from solution. | Poor solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | • Determine the solubility of this compound in your solvent system. • Consider using a co-solvent to improve solubility. • Prepare a more dilute solution. |
| Degradation to insoluble products: The degradation products may have lower solubility. | • Analyze the precipitate to identify its composition. • Address the root cause of degradation (pH, light, etc.) to prevent precipitate formation. | |
| Inconsistent results in bioassays. | Variable degradation of this compound: The compound may be degrading at different rates between experiments. | • Prepare fresh solutions of this compound for each experiment. • Implement and adhere to a strict, standardized protocol for solution preparation and handling. • Use a validated stability-indicating HPLC method to confirm the concentration of active this compound before each experiment. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrument and Columns:
-
Use an HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) or methanol in water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Optimize the gradient profile to achieve good resolution between the parent compound and any degradation peaks observed in the forced degradation samples.
3. Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
Data Presentation
Table 1: Illustrative Summary of this compound Degradation under Forced Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 65.7 | 3 |
| 3% H₂O₂ (RT) | 24 | 78.9 | 4 |
| Heat (80°C) | 24 | 92.1 | 1 |
| Photolysis | 24 | 88.5 | 2 |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Table 2: Illustrative HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
Signaling Pathways
This compound, as a polyphenolic compound, is expected to exhibit antioxidant and anti-inflammatory properties. These activities are often mediated through key cellular signaling pathways. Below are diagrams of two such pathways that are relevant to the potential mechanism of action of this compound.
Caption: Keap1-Nrf2/ARE Antioxidant Signaling Pathway.
References
Technical Support Center: Overcoming Poor Solubility of Cinchonain IIb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Cinchonain IIb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyphenol-type natural product. Like many polyphenolic compounds, it exhibits poor aqueous solubility, which can significantly hinder its study and application in various experimental and pharmaceutical contexts. Poor solubility can lead to low bioavailability, inaccurate results in in-vitro assays, and challenges in formulation development.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These methods primarily work by altering the physical state of the compound, increasing its surface area, or modifying its interaction with the solvent. Common strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. This can be achieved through micronization or the formation of nanosuspensions.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility. Given that this compound has a pKa of 8.85±0.70, its solubility will be pH-dependent.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired aqueous buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Polarity | While this compound is poorly soluble in water, its solubility in organic solvents also varies. Based on studies of structurally related Cinchona alkaloids, solubility tends to be higher in moderately polar organic solvents. Consider preparing a concentrated stock solution in a suitable organic solvent and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation upon Dilution | If the compound precipitates when a concentrated organic stock solution is added to an aqueous buffer, try reducing the concentration of the stock solution, vortexing the aqueous solution while adding the stock, or using a different co-solvent. The use of surfactants or polymers in the aqueous buffer can also help to stabilize the diluted compound. |
| pH of the Medium | As this compound has a pKa of 8.85±0.70, its solubility is expected to increase in alkaline conditions (pH > 9) where it will be deprotonated and more polar. If your experiment allows, consider adjusting the pH of your buffer. However, be mindful of the potential for pH-induced degradation. |
| Compound Aggregation | Poorly soluble compounds can form aggregates. Sonication of the solution after adding this compound may help to break up these aggregates and improve dissolution. |
Quantitative Data: Solvent Selection Guide
| Solvent | Polarity (ET(30)) | Expected Solubility of Cinchona Alkaloids |
| n-Hexane | 31.0 | Very Low |
| Toluene | 33.9 | Low |
| Diethyl Ether | 34.5 | Low to Moderate |
| Tetrahydrofuran (THF) | 37.4 | Moderate |
| Acetone | 42.2 | Moderate to High |
| Ethanol (B145695) | 51.9 | High |
| Methanol | 55.4 | High |
| Dimethyl Sulfoxide (DMSO) | 45.1 | Moderate to High |
| Water | 63.1 | Very Low |
Note: This table is intended as a general guide. Optimal solvent selection should be determined experimentally for this compound.
Experimental Protocols
Here are detailed methodologies for three common techniques to improve the solubility of this compound.
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This method reduces the particle size of the drug to the nanometer range, increasing the surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer
Procedure:
-
Pre-suspension Preparation: Disperse 1% (w/v) of this compound in the 2% (w/v) Poloxamer 188 solution.
-
High-Speed Stirring: Stir the mixture at 10,000 rpm for 30 minutes using a high-speed stirrer to form a coarse suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Particle Size Analysis: Characterize the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering (DLS).
-
Storage: Store the nanosuspension at 4°C.
Protocol 2: this compound-Cyclodextrin Inclusion Complex Formation
This protocol uses beta-cyclodextrin (B164692) (β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to β-CD (e.g., 1:1 or 1:2).
-
Dissolve β-CD: Dissolve the calculated amount of β-CD in deionized water with gentle heating (e.g., 40-50°C) and stirring.
-
Add this compound: Slowly add the this compound to the β-CD solution.
-
Complexation: Continue stirring the mixture at the elevated temperature for 24-48 hours.
-
Cooling & Filtration: Allow the solution to cool to room temperature and then filter it to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the filtrate to obtain a solid powder of the this compound-β-CD inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Protocol 3: Solid Dispersion of this compound with a Hydrophilic Polymer
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent evaporation.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Ethanol)
-
Rotary evaporator
Procedure:
-
Weight Ratio: Prepare a physical mixture of this compound and PVP K30 at a specific weight ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve the mixture in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve.
-
Characterization: Analyze the solid dispersion for amorphization and dissolution enhancement using techniques like X-ray Diffraction (XRD) and in-vitro dissolution studies.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced insulin secretion.
Experimental Workflow
Caption: General workflow for selecting and evaluating solubility enhancement techniques.
Technical Support Center: Cinchonain IIb HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered during the analysis of Cinchonain IIb.
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy of quantification and the resolution of separated compounds.[1] The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3][4] For compounds like this compound, which possess polar functional groups, secondary interactions with the stationary phase are a frequent cause of this issue.
Question: I am observing significant peak tailing for this compound. What are the systematic steps to troubleshoot this issue?
Answer:
A systematic approach is crucial to identify and resolve the root cause of peak tailing. Start with the simplest potential issues and progress to more complex factors involving the mobile phase, stationary phase, and sample preparation.
Step 1: Initial System and Method Checks
Before delving into chemical causes, it's important to rule out common instrumental and setup issues.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can lead to peak broadening and tailing. Ensure you are using narrow-bore tubing to minimize dead volume.
-
Column Voids and Blockages: A void at the column inlet or a partially blocked frit can distort the sample flow, affecting all peaks in the chromatogram. If all peaks are tailing, consider backflushing the column or replacing it if a void has formed.
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, which can cause peak tailing. If performance degrades over a series of injections, column contamination is a likely culprit.
Step 2: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH and buffer strength, plays a critical role in controlling peak shape for ionizable compounds.
-
Mobile Phase pH: Secondary interactions between basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing. Lowering the pH of the mobile phase to around 3.0 or lower can protonate these silanol groups, minimizing their interaction with the analyte and improving peak shape. Additives like 0.1% formic acid are commonly used for this purpose and are compatible with mass spectrometry.
-
Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH and can help mask residual silanol interactions. For UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can reduce peak tailing.
Step 3: Assess the Stationary Phase
The choice of HPLC column is fundamental to achieving good peak symmetry.
-
Column Chemistry: For analytes with basic functional groups, using a column with a stationary phase designed to minimize silanol interactions is recommended. Options include end-capped or base-deactivated silica (B1680970) (BDS) columns, where free silanol groups are chemically bonded with an agent like trimethylsilyl (B98337) (TMS).
-
Column Type: Modern Type B silica columns, which have a lower content of free silanols and metal impurities, can significantly reduce peak tailing for basic compounds.
Step 4: Review Sample Preparation and Injection
The sample itself and how it's introduced to the system can also be a source of peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. To check for this, try diluting the sample or reducing the injection volume.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak distortion. Ideally, the sample solvent should be weaker than or the same as the mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new HPLC column?
A1: Even with a new column, peak tailing can occur due to several factors. One of the most common is a mismatch between the mobile phase pH and the analyte's properties, leading to secondary interactions with the stationary phase. Also, consider the possibility of extra-column band broadening due to long or wide-bore tubing. Finally, ensure your sample is not overloaded, as this can cause tailing even on a high-quality column.
Q2: What is a suitable mobile phase additive to reduce this compound peak tailing?
A2: For basic compounds like this compound, acidic mobile phase additives are effective at reducing peak tailing by suppressing the ionization of residual silanol groups on the stationary phase. A common and effective choice is 0.1% formic acid in the aqueous portion of the mobile phase. Historically, competing bases like triethylamine (B128534) (TEA) were used to block silanol interactions, but modern, high-purity columns have made this less necessary.
Q3: How can I confirm if silanol interactions are the cause of my peak tailing?
A3: A good diagnostic test is to systematically lower the pH of your mobile phase. If the peak shape of this compound improves (i.e., the tailing factor decreases) as you lower the pH to around 3, it strongly suggests that interactions with ionized silanol groups are the primary cause. At this low pH, the silanol groups are protonated and less likely to interact with basic analytes.
Q4: Can the organic modifier in the mobile phase affect peak tailing?
A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are common in reversed-phase HPLC, their interactions with the stationary phase and analyte can differ. It may be beneficial to experiment with different organic modifiers to see if one provides better peak symmetry for this compound.
Q5: What is an acceptable tailing factor for my analysis?
A5: An ideal peak has a tailing factor (Tf) of 1.0, indicating perfect symmetry. In practice, a Tf value up to 1.5 is often considered acceptable for many assays, although some methods may require a value below 1.2. A tailing factor greater than 2.0 is generally deemed unacceptable for quantitative analysis as it can significantly impact integration accuracy and resolution.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Model Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 | 2.35 | Severe tailing due to strong interaction between the ionized basic analyte and deprotonated silanol groups. |
| 5.0 | 1.80 | Tailing is reduced but still significant as many silanol groups remain ionized. |
| 3.0 | 1.33 | Significant improvement in peak shape as the low pH suppresses silanol ionization. |
| 2.5 | 1.15 | Optimal peak shape with minimal tailing, indicating effective suppression of secondary silanol interactions. |
Table 2: Influence of Column Type on Peak Shape of Basic Analytes
| Column Type | Description | Expected Peak Shape for this compound |
| Traditional (Type A Silica) | Older silica with higher metal content and more active silanol sites. | Prone to significant peak tailing. |
| Modern (Type B Silica) | High-purity silica with low metal content and fewer silanol groups. | Improved peak symmetry compared to Type A. |
| End-Capped | Residual silanol groups are chemically bonded to reduce their activity. | Good peak shape with reduced tailing. |
| Polar-Embedded | Contains a polar group embedded in the alkyl chain, which shields residual silanols. | Excellent peak shape for basic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase to Mitigate Peak Tailing
Objective: To prepare a mobile phase with a controlled low pH to minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol (B129727)
-
Formic acid (≥98% purity)
-
0.2 µm membrane filter
Procedure:
-
Aqueous Phase Preparation:
-
Measure 1000 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Mix thoroughly. The expected pH will be approximately 2.7.
-
-
Degassing:
-
Degas the aqueous mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
-
-
Filtration:
-
Filter the aqueous phase through a 0.2 µm membrane filter to remove any particulates.
-
-
Mobile Phase Composition:
-
Prepare the final mobile phase by mixing the prepared aqueous phase with the organic modifier (e.g., acetonitrile) at the desired ratio for your isocratic or gradient method.
-
For example, for a 70:30 (Aqueous:Organic) mobile phase, combine 700 mL of the 0.1% formic acid solution with 300 mL of acetonitrile.
-
Protocol 2: Column Conditioning and Equilibration
Objective: To ensure the column is properly conditioned and equilibrated with the mobile phase to achieve reproducible results and stable baselines.
Procedure:
-
Initial Column Flush:
-
If the column is new or has been stored in a different solvent, flush it with 100% of the organic modifier (e.g., methanol or acetonitrile) for at least 20 column volumes at a low flow rate (e.g., 0.5 mL/min).
-
-
Introducing the Mobile Phase:
-
Gradually introduce the prepared analytical mobile phase. If using a high buffer concentration, it is advisable to ramp up the concentration slowly to avoid shocking the column.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase composition of your analytical method for at least 15-20 column volumes.
-
Monitor the baseline from the detector. The column is considered equilibrated when the baseline is stable and free of drift.
-
-
System Suitability Injections:
-
Perform several blank injections (mobile phase) followed by injections of your standard to ensure the system is stable and the retention times are reproducible before running your samples.
-
Visualizations
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Caption: Interaction between a basic analyte and an ionized silanol group.
References
Technical Support Center: Cinchonain IIb Degradation Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying the degradation products of Cinchonain IIb. The information is presented in a question-and-answer format to directly address common experimental challenges.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the forced degradation and analysis of this compound.
Problem 1: No or minimal degradation of this compound is observed under stress conditions.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For photostability studies, increase the light intensity or duration of exposure. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
-
Possible Cause 2: this compound is inherently stable under the tested conditions.
-
Solution: While this compound may be stable under certain conditions, it is crucial to test a comprehensive range of stressors as recommended by ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress). If no degradation is observed after exposing the compound to conditions significantly more strenuous than accelerated stability testing, it can be concluded that the molecule is stable under those specific conditions.
-
Problem 2: Poor resolution or co-elution of this compound and its degradation products in HPLC analysis.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution:
-
Mobile Phase Optimization: Adjust the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Modifying the pH of the mobile phase can alter the ionization of the analytes and improve separation.
-
Column Selection: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which may offer different selectivity for aromatic compounds like this compound and its derivatives.
-
Gradient Elution: Optimize the gradient profile. A shallower gradient can often enhance the resolution of closely eluting peaks.
-
-
-
Possible Cause 2: Degradation products are structurally very similar to the parent compound.
-
Solution: In addition to the solutions for Possible Cause 1, consider using a longer HPLC column or a column with a smaller particle size to increase the theoretical plates and improve separation efficiency. Two-dimensional liquid chromatography (2D-LC) can also be employed for highly complex mixtures.
-
Problem 3: Inability to determine the structure of a degradation product from mass spectrometry (MS) data.
-
Possible Cause 1: Insufficient fragmentation or ambiguous fragmentation pattern.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain the accurate mass and elemental composition of the degradation product. This information is critical for proposing potential molecular formulas.
-
MS/MS Fragmentation Studies: Perform tandem mass spectrometry (MS/MS) at various collision energies. This will generate a more comprehensive fragmentation pattern, providing valuable clues about the structure of the molecule.
-
Isotope Labeling Studies: If the degradation pathway is hypothesized, using isotopically labeled this compound can help confirm the structure of the degradation products by observing the mass shifts in the MS and MS/MS spectra.
-
-
-
Possible Cause 2: The degradation product is an isomer of the parent compound.
-
Solution: Isomers will have the same mass and elemental composition. To differentiate them, rely on chromatographic separation and detailed MS/MS fragmentation analysis. Different isomers may produce unique fragment ions or different relative abundances of fragments. For definitive structural elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a flavonoid-like compound such as this compound?
A1: Based on general guidelines for flavonoids and other phenolic compounds, the following starting conditions are recommended for forced degradation studies of this compound. These conditions should be optimized to achieve the target degradation of 5-20%.
| Stress Condition | Recommended Starting Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60°C for 4-24 hours |
| Oxidation | 3-30% H₂O₂ at room temperature for 24-72 hours |
| Photolytic Degradation | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | Dry heat at 80-105°C for 48-72 hours |
Q2: What analytical techniques are most suitable for identifying this compound degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the primary technique for separating the degradation products from the parent drug and quantifying the extent of degradation. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the degradation product ions to obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of unknown degradation products, isolation of the compound (e.g., by preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.
Q3: What are the potential degradation pathways for a complex flavonoid like this compound?
A3: While specific degradation products for this compound have not been extensively reported in the public literature, based on its structure which contains multiple phenolic hydroxyl groups, ester linkages, and ether linkages, the following degradation pathways are plausible:
-
Hydrolysis: The ester and ether bonds in the this compound molecule are susceptible to cleavage under acidic or basic conditions. This would likely lead to the separation of the constituent flavonoid and other phenolic moieties.
-
Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are prone to oxidation, which can lead to the formation of quinones and further polymerized products.
-
Isomerization: Changes in pH or temperature could potentially lead to the isomerization at chiral centers.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products through radical mechanisms.
Section 3: Experimental Protocols & Visualizations
General Protocol for Forced Degradation of this compound
This protocol outlines a general approach. Specific concentrations, temperatures, and durations should be optimized for this compound to achieve the desired level of degradation (typically 5-20%).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain at 60°C.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C.
-
-
Sample Collection and Neutralization: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Sample Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Data Analysis: Calculate the percentage of this compound degradation. Determine the relative peak areas of the degradation products. Use MS and MS/MS data to propose structures for the degradation products.
Caption: Experimental workflow for the identification of this compound degradation products.
Potential Signaling Pathways Modulated by this compound
While direct evidence for this compound is limited, related flavonoids are known to exert antioxidant and anti-inflammatory effects through modulation of key signaling pathways. The following diagrams illustrate these potential pathways.
Antioxidant Activity via Nrf2 Pathway
Many phenolic compounds, including flavonoids, can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Postulated antioxidant mechanism of this compound via the Nrf2 pathway.
Anti-inflammatory Activity via COX-2 Inhibition
Flavonoids have been reported to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory response.
Caption: Potential anti-inflammatory mechanism of this compound via COX-2 inhibition.
Technical Support Center: Cinchonain IIb in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cinchonain IIb precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a flavonoid compound with known anti-inflammatory and antioxidant properties.[1] Its potential therapeutic effects are a subject of interest in various research fields, including drug development.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
This is a common issue with hydrophobic compounds like this compound.[2] The phenomenon, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once its organic solvent, DMSO, is diluted.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration below 0.5% is recommended, with many cell lines tolerating up to this amount.[3] However, for sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I use a solvent other than DMSO to dissolve this compound?
While DMSO is the most common solvent for hydrophobic compounds, other options like dimethylformamide (DMF) can be considered. However, DMF can also be toxic to cells. Another approach is the use of co-solvents or surfactants, but these may also impact your experimental results. For most applications, optimizing the use of DMSO is the preferred first step.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium. | Decrease the final working concentration of this compound. It is essential to experimentally determine the maximum soluble concentration using a protocol like the one provided below. |
| Rapid Dilution ("Solvent Shock") | Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid change in solvent polarity, leading to immediate precipitation. | Prepare an intermediate dilution of your this compound stock in pre-warmed (37°C) culture medium before making the final dilution. Add the compound stock dropwise while gently vortexing the medium to ensure gradual mixing. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. |
| High Final DMSO Concentration | While necessary for initial dissolution, a high final concentration of DMSO may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in your cell culture below 0.5%, and ideally below 0.1%. This may necessitate creating a more dilute stock solution. |
Issue 2: Precipitation Over Time During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Evaporation of Media | Evaporation of water from the cell culture medium, especially in long-term experiments, can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the medium if it is not properly buffered, which can affect the solubility of pH-sensitive compounds. This compound has a pKa of 8.85 ± 0.70, indicating its solubility may be pH-dependent. | Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C)
-
Microscope or plate reader capable of measuring turbidity (e.g., at 600-650 nm)
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform 2-fold serial dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. It is important to add the stock solution to the medium and mix immediately. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubation: Incubate the plate/tubes at 37°C for a period relevant to your experiment's duration (e.g., 2, 24, or 48 hours) to observe any time-dependent precipitation.
-
Observation:
-
Visual Inspection: Visually inspect each dilution for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small aliquot of each dilution on a slide and examine under a microscope for the presence of crystals or amorphous precipitate.
-
Turbidity Measurement: If using a plate reader, measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Solubility: The highest concentration of this compound that does not show any signs of precipitation is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the maximum soluble concentration of this compound.
General Anti-inflammatory Signaling Pathway
Caption: General signaling pathway for inflammation involving arachidonic acid metabolism.
References
- 1. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinchonain IIb Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cinchonain IIb.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during this compound purification?
Low yields of this compound can stem from several factors throughout the extraction and purification process. Inefficient initial extraction from the plant material, degradation of the target molecule due to harsh experimental conditions, and losses during chromatographic separation are primary contributors. It is also crucial to consider the inherent concentration of this compound in the source material, which can vary significantly.
Q2: I am observing multiple peaks around the expected retention time for this compound in my chromatogram. What could be the cause?
The presence of multiple, closely eluting peaks can indicate the presence of isomers or degradation products of this compound. Flavonolignans like this compound are susceptible to isomerization under certain conditions, such as exposure to acidic or basic environments, heat, or light. Additionally, degradation can lead to the formation of structurally related impurities that are difficult to separate from the target compound. It is also possible that other structurally similar compounds naturally present in the Cinchona bark extract are co-eluting.
Q3: My purified this compound sample shows a gradual change in color and chromatographic profile over time. What is happening?
This observation strongly suggests that your purified this compound is unstable under the current storage conditions. Flavonolignans can be sensitive to light, oxygen, and temperature. The color change is likely due to oxidation or other degradation pathways. To mitigate this, it is recommended to store purified this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. The use of antioxidants in the storage solvent could also be considered.
Troubleshooting Guides
Problem 1: Peak Tailing or Broadening in Column Chromatography
Symptoms:
-
The this compound peak in the chromatogram is asymmetrical, with a "tail" extending from the back of the peak.
-
The peak is wider than expected, indicating poor separation efficiency.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample loaded onto the column. |
| Inappropriate Solvent System | Optimize the mobile phase composition. A slight increase in the polarity of the eluent may improve peak shape. |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent, such as a weak acid or base, to the mobile phase to block active sites on the stationary phase. |
| Degradation on Column | Assess the stability of this compound on the selected stationary phase. Consider using a different type of stationary phase (e.g., a polymer-based resin instead of silica). |
Problem 2: Irreversible Adsorption of this compound to the Column
Symptoms:
-
A significant portion of the sample does not elute from the column, even with a high-polarity mobile phase.
-
Discoloration of the stationary phase at the top of the column is observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Interaction with Silica (B1680970) Gel | Silica gel can have acidic sites that strongly bind to polar compounds like flavonolignans. Consider using a deactivated silica gel or an alternative stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
| Precipitation on the Column | The sample may be precipitating at the top of the column if the loading solvent is too weak. Ensure the sample is fully dissolved in the initial mobile phase before loading. |
| Chemical Reaction with Stationary Phase | In rare cases, the stationary phase can catalyze degradation. Test the stability of this compound in the presence of the stationary phase material in a small-scale experiment before performing preparative chromatography. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4][5]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in methanol (B129727). Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in methanol. Incubate at room temperature for 1, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in methanol. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm and 365 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 1, 3, and 7 days. Also, reflux a solution of this compound in methanol for 8, 16, and 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with a gradient elution) coupled with a mass spectrometer (MS) to identify and characterize any degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Purification
Caption: A logical workflow diagram for troubleshooting common issues in this compound purification.
Potential Degradation Pathways of Flavonolignans
Caption: A diagram illustrating potential degradation pathways for flavonolignans like this compound.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Cinchonain IIb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cinchonain IIb.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[1][2] In complex matrices like plasma, urine, or plant extracts, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects include:
-
Co-eluting Endogenous Components: Compounds from the biological or plant matrix that have similar chromatographic retention times to this compound can compete for ionization.[1]
-
Ion Source Competition: High concentrations of co-eluting compounds can suppress the ionization of this compound by competing for the available charge in the electrospray ionization (ESI) source.[1]
-
In-source Fragmentation: this compound, a flavonoid glycoside, can undergo partial breakdown into its aglycone and sugar moieties within the ion source, which can complicate the mass spectra and affect quantification.
-
Isobaric and Isomeric Interferences: The presence of other compounds with the same molecular weight or elemental composition as this compound can lead to overlapping signals, making accurate quantification challenging without adequate chromatographic separation.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted sample matrix is injected. Any deviation in the this compound signal baseline indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solvent at the same concentration. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100% A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Q4: What are the key strategies to minimize or compensate for matrix effects in this compound analysis?
A4: A multi-pronged approach is often necessary:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (for biological fluids) are commonly employed.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the mobile phase pH.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since SIL standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.
Q5: What are the expected MS/MS fragmentation patterns for this compound?
A5: While specific data for this compound is limited, the fragmentation of the closely related Cinchonain-I provides valuable insights. For Cinchonain-I ([M-H]⁻ at m/z 451), the MS/MS fragmentation typically shows losses of characteristic fragments. For a Cinchonain-I hexoside ([M-H]⁻ at m/z 613), a primary loss of the hexose (B10828440) moiety (162 Da) would be expected, yielding the Cinchonain-I fragment at m/z 451. A similar fragmentation pattern would be anticipated for this compound, with initial loss of its glycosidic unit followed by fragmentation of the aglycone.
Quantitative Data on Matrix Effects
The following table provides representative data on matrix effects observed for bioflavonoids in food samples, which can serve as a general guide for what might be expected for this compound in similar matrices. The matrix effect was calculated as ((Peak area in matrix / Peak area in neat solvent) - 1) * 100%. Negative values indicate ion suppression.
| Analyte | Matrix | Concentration Level | Matrix Effect (%) | Reference |
| Rutin | Red Onion | Low | -25.0 | |
| Rutin | Red Onion | High | -10.0 | |
| Quercetin | Orange Peel | Low | -44.0 | |
| Quercetin | Orange Peel | High | -20.0 | |
| Hesperidin | Honey | Low | -15.0 | |
| Hesperidin | Honey | High | -5.0 | |
| Kaempferol | Red Onion | Low | -30.0 | |
| Kaempferol | Red Onion | High | -12.0 |
Note: This data is illustrative and the actual matrix effects for this compound will depend on the specific matrix, sample preparation protocol, and LC-MS conditions used.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for extracting flavonoid glycosides from plant matrices.
-
Sample Preparation: Dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Sonciate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
For cleaner samples, an optional Solid-Phase Extraction (SPE) step using a C18 cartridge can be performed.
-
Protocol 2: Extraction of this compound from Human Plasma
This protocol describes a protein precipitation method suitable for extracting this compound from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (ideally a stable isotope-labeled this compound) and vortex briefly.
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 3: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for this compound, based on typical conditions for flavonoid glycosides.
-
LC System: HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
MS Parameters:
-
Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) for this compound by infusing a standard solution.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Select precursor and product ions based on the fragmentation of a this compound standard.
-
Visualizations
Caption: General Experimental Workflow for this compound Analysis
Caption: Troubleshooting Matrix Effects in this compound Analysis
References
Technical Support Center: Enhancing the Bioavailability of Cinchonain IIb in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Cinchonain IIb. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a flavonolignan, a type of polyphenol, that has demonstrated a range of biological activities in preclinical studies, including antioxidant and anti-inflammatory effects. Like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to poor aqueous solubility and potential for rapid metabolism. This limits its therapeutic potential when administered orally, making bioavailability enhancement a critical area of research.
Q2: Are there any known pharmacokinetic data for this compound or related compounds?
Q3: What are the primary mechanisms that can limit the oral bioavailability of this compound?
A3: The oral bioavailability of this compound is likely limited by several factors:
-
Low Aqueous Solubility: As a polyphenolic compound, this compound is likely to have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The molecular size and polarity of this compound may hinder its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: It may be subject to extensive metabolism in the intestines and liver by Phase I and Phase II enzymes, leading to rapid clearance before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Between Subjects
Possible Causes:
-
Inconsistent Formulation: The physical properties of the administered formulation (e.g., particle size, suspension stability) may not be uniform.
-
Physiological Variability in Animals: Differences in gastric pH, gastrointestinal motility, and metabolic enzyme activity among individual animals can lead to variable absorption.
-
Inaccurate Dosing: Errors in the preparation or administration of the oral dose.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble compounds.
Troubleshooting Steps:
-
Formulation Characterization: Ensure your this compound formulation is well-characterized for particle size distribution, homogeneity, and stability. For suspensions, ensure they are adequately resuspended before each administration.
-
Standardize Experimental Conditions: Fast animals overnight (providing free access to water) to minimize food-related variability. Ensure consistent dosing volumes and techniques.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
-
Consider a Solubilized Formulation: If using a simple suspension, consider developing a more advanced formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubility and reduce variability.
Issue 2: Undetectable or Very Low Plasma Concentrations of this compound
Possible Causes:
-
Poor Bioavailability: The inherent properties of this compound may result in extremely low absorption.
-
Inadequate Analytical Method Sensitivity: The limit of quantification (LOQ) of your analytical method may be too high to detect the low circulating concentrations of the compound.
-
Rapid Metabolism: this compound may be so rapidly metabolized that the parent compound is not present in detectable concentrations.
-
Sample Degradation: The compound may be unstable in plasma samples during collection, processing, or storage.
Troubleshooting Steps:
-
Optimize the Formulation: This is the most critical step. Explore bioavailability-enhancing formulations such as:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubility and absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.
-
Nanoparticles: Reducing particle size to the nanoscale can increase the surface area for dissolution.
-
-
Enhance Analytical Method Sensitivity:
-
Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
Optimize sample extraction procedures to maximize recovery and minimize matrix effects.
-
-
Investigate Metabolism:
-
Analyze plasma samples for potential metabolites of this compound. Detecting metabolites can confirm that the compound is being absorbed, even if the parent drug is rapidly cleared.
-
Consider co-administration with a metabolic inhibitor (e.g., piperine) to probe the extent of first-pass metabolism, though this requires careful consideration of potential drug-drug interactions.[1]
-
-
Ensure Sample Stability:
-
Add antioxidants or enzyme inhibitors to blood collection tubes if degradation is suspected.
-
Process and freeze plasma samples immediately after collection.
-
Conduct stability studies of this compound in plasma at various temperatures.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Dissolve Stabilizer: Prepare a solution of a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) in deionized water.
-
Disperse this compound: Add this compound powder to the stabilizer solution to form a coarse suspension.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size (typically < 200 nm) is achieved.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing: Fast the rats overnight with free access to water. Administer the this compound formulation (e.g., nanosuspension or SEDDS) via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (B52724) (containing an internal standard) to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometry parameters for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Rats (50 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 350 ± 90 | 100 |
| Nanosuspension | 250 ± 60 | 1.5 | 1800 ± 450 | 514 |
| SEDDS | 450 ± 110 | 1.0 | 3200 ± 780 | 914 |
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for Cinchonain IIb Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount for ensuring product quality, safety, and efficacy. Cinchonain IIb, a flavonolignan found in plants such as Trichilia catigua (Catuaba), has garnered interest for its potential pharmacological activities. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data adapted from validated methods for structurally related compounds and general principles of bioanalysis.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of precursor and product ions. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to monitoring of specific mass transitions. |
| Sensitivity | Moderate, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Very high, capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| Linearity | Good linear range, suitable for a wide range of concentrations. | Excellent linear range, often wider than HPLC-UV. |
| Matrix Effects | Less prone to signal suppression or enhancement from matrix components compared to LC-MS/MS. | Can be significantly affected by matrix components, requiring careful method development and internal standards. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Generally lower throughput due to longer run times. | Higher throughput is achievable with faster UPLC systems. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and a proposed LC-MS/MS method for this compound quantification are provided below. The HPLC-UV protocol is adapted from a validated method for Cinchonain Ib, a closely related isomer.
HPLC-UV Method (Adapted for this compound)
This method is suitable for the quantification of this compound in plant extracts and herbal formulations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: Phenyl-hexyl column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724), methanol, and tetrahydrofuran (B95107) (THF) in buffered water. A potential starting point is a ratio similar to that used for Cinchonain Ib: Acetonitrile/Methanol/THF (45.5:33.5:21, v/v) as the organic modifier in water (buffered with 0.1% acetic acid and 0.05% triethylamine) at a proportion of approximately 29.8:70.2 (organic:aqueous).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.[1]
Sample Preparation (for Plant Bark):
-
Grind the dried plant bark to a fine powder.
-
Perform a hydroalcoholic extraction (e.g., with 70% ethanol) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in the mobile phase for analysis.
Validation Parameters (Expected):
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Proposed LC-MS/MS Method
This proposed method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start at 5-10% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound ([M-H]⁻) is expected to be m/z 451.4. Product ions would need to be determined by infusion of a this compound standard.
-
Internal Standard: A structurally similar compound not present in the sample, or a stable isotope-labeled this compound.
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Validation Parameters (Expected):
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.2 ng/mL |
Visualization of Workflows
References
A Comparative Guide to the Antioxidant Capacities of Cinchonain IIb and Cinchonain Ib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacities of two related flavonolignans, Cinchonain IIb and Cinchonain Ib. While both compounds belong to a chemical class recognized for its antioxidant properties, a direct quantitative comparison based on existing peer-reviewed literature is not currently possible due to a lack of side-by-side experimental data.
This document aims to bridge this gap by offering detailed experimental protocols for standardized antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. These protocols will empower researchers to conduct their own comparative studies to quantitatively assess the antioxidant potentials of this compound and Cinchonain Ib.
Qualitative Comparison and Rationale for Experimental Analysis
This compound and Cinchonain Ib are structurally similar flavonolignans. Their antioxidant activity is generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, a property conferred by their phenolic hydroxyl groups. The specific stereochemistry and conformation of each molecule can influence its reactivity with free radicals and, consequently, its antioxidant capacity. However, without direct experimental evidence, any claims about one being a more potent antioxidant than the other would be purely speculative. Therefore, empirical validation through standardized assays is essential.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison upon experimental investigation, the following table structure is recommended for presenting the quantitative data obtained from antioxidant assays. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | Antioxidant Assay | IC50 (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |
| This compound | DPPH Radical Scavenging Assay | Experimental Value | Experimental Value |
| ABTS Radical Scavenging Assay | Experimental Value | Experimental Value | |
| Cinchonain Ib | DPPH Radical Scavenging Assay | Experimental Value | Experimental Value |
| ABTS Radical Scavenging Assay | Experimental Value | Experimental Value |
Experimental Protocols
The following sections provide detailed methodologies for two of the most common and reliable in vitro antioxidant capacity assays.
DPPH Radical Scavenging Assay
The DPPH assay is a popular method based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
Principle: The antioxidant compound donates an electron or hydrogen atom to the DPPH radical, which is a stable free radical with a deep violet color. This process neutralizes the radical and causes the solution to change color to a pale yellow, a change that can be measured spectrophotometrically.
Experimental Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare stock solutions of this compound, Cinchonain Ib, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.
-
Assay:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the different concentrations of the samples. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color of the solution fades. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound, Cinchonain Ib, and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Assay:
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percentage scavenging activity against sample concentration.
Mandatory Visualization
The following diagrams illustrate the logical flow of the experimental protocols described above, providing a clear visual guide for researchers.
Comparative analysis of Cinchonain IIa and IIb bioactivity
A Comparative Analysis of the Bioactivities of Cinchonain Ia and Cinchonain Ib
A Note on Nomenclature: Initial searches for "Cinchonain IIa" and "Cinchonain IIb" did not yield specific results. It is highly probable that this refers to the more commonly studied isomers, Cinchonain Ia and Cinchonain Ib. This guide will proceed under the assumption that the user is interested in a comparative analysis of Cinchonain Ia and Cinchonain Ib.
This guide provides a comparative overview of the documented biological activities of Cinchonain Ia and Cinchonain Ib, focusing on their potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting available quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Introduction
Cinchonain Ia and Cinchonain Ib are diastereomers, a class of naturally occurring phenylpropanoid-substituted epicatechins. While structurally similar, their distinct stereochemistry can lead to differences in their biological activities and mechanisms of action. This analysis consolidates the current understanding of their respective bioactivities, drawing from available experimental data.
Data Presentation: A Comparative Summary
Direct comparative studies on the bioactivities of Cinchonain Ia and Cinchonain Ib are limited. The following tables summarize the available quantitative data for each compound from separate studies.
Table 1: Anticancer Activity of Cinchonain Ia
| Cell Line | Treatment | IC50 Value | Reference |
| NTERA-2 (human pluripotent embryonal carcinoma) | Cinchonain Ia (in combination with L-asparaginase) | Not explicitly stated for Cinchonain Ia alone, but the combination showed synergistic effects. | [No specific citation available from search] |
| A549 (human lung carcinoma) | Cinchonain Ia (in combination with L-asparaginase) | Not explicitly stated for Cinchonain Ia alone, but the combination showed synergistic effects. | [No specific citation available from search] |
Table 2: Insulinotropic Activity of Cinchonain Ib
| Parameter | Experimental Model | Treatment | Effect | Reference |
| Insulin (B600854) Secretion | INS-1 (rat insulinoma) cells | Cinchonain Ib | Significant increase in insulin secretion.[1] | |
| Plasma Insulin Level | Rats | Oral administration of Cinchonain Ib (108 mg/kg) | Significantly enhanced plasma insulin levels for up to 240 minutes.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioactivity assays relevant to the study of Cinchonain Ia and Ib.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., NTERA-2, A549) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Cinchonain Ia) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Insulin Secretion Assay
This assay measures the ability of a compound to stimulate insulin release from pancreatic beta cells.
-
Cell Culture: Pancreatic beta-cell lines (e.g., INS-1) are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose, with or without the test compound (e.g., Cinchonain Ib) at various concentrations.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) to allow for insulin secretion.
-
Supernatant Collection: The supernatant containing the secreted insulin is collected.
-
Insulin Quantification: The amount of insulin in the supernatant is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
Data Analysis: The results are expressed as the amount of insulin secreted, often normalized to the total protein content or cell number.
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of Cinchonain Ia and Ib are underpinned by their interactions with different cellular signaling pathways.
Cinchonain Ia: Putative Anticancer Signaling
While the precise signaling pathway for Cinchonain Ia's anticancer activity is not fully elucidated, many natural compounds with similar structures exert their effects through the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.
Putative signaling pathways involved in the anticancer activity of Cinchonain Ia.
Cinchonain Ib: Insulin Secretion Pathway
The insulinotropic effect of Cinchonain Ib is likely mediated through the modulation of key steps in the glucose-stimulated insulin secretion pathway in pancreatic beta cells.
Simplified pathway of glucose-stimulated insulin secretion and potential targets for Cinchonain Ib.
Conclusion
Based on the available evidence, Cinchonain Ia and Cinchonain Ib exhibit distinct and potentially valuable bioactivities. Cinchonain Ia shows promise as an anticancer agent, although further research is needed to elucidate its precise mechanism of action and standalone efficacy. Cinchonain Ib, with its demonstrated insulinotropic effects, presents a compelling case for further investigation as a potential therapeutic for type 2 diabetes. The lack of direct comparative studies highlights a significant gap in the literature. Future research should aim to perform head-to-head comparisons of these diastereomers across a range of bioassays to provide a clearer understanding of their structure-activity relationships and therapeutic potential.
References
The Efficacy of Cinchonain IIb in Comparison to Other Flavonolignans: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of Cinchonain IIb and other prominent flavonolignans, primarily those found in silymarin (B1681676) from milk thistle. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents available data for the closely related Cinchonain Ia and offers a detailed comparison with well-researched flavonolignans such as silybin, silychristin, and silydianin. The information is intended to support research and drug development efforts by providing a structured overview of current findings, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antiviral, and anticancer activities of various flavonolignans. It is important to note the current scarcity of specific efficacy data for this compound.
Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | Data not available | |
| Nitric Oxide Scavenging | Data not available | ||
| Silybin | DPPH Radical Scavenging | >200 | [1] |
| H2O2 Scavenging | 38 | [1] | |
| Nitric Oxide Scavenging | 266 | [1] | |
| Silychristin | DPPH Radical Scavenging | Moderately active | [2] |
| Silydianin | DPPH Radical Scavenging | More active than silybin | [1] |
| Taxifolin | DPPH Radical Scavenging | 32 |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Source |
| This compound | COX-2 Inhibition | Data not available | |
| Silybin | Cyclooxygenase Pathway | 45 - 69 | |
| LTB4 Formation (human granulocytes) | 15 | ||
| Extract of Trichilia catigua (contains cinchonains) | 5-lipoxigenase inhibition | 56.25 ± 14.53 µg/mL |
Antiviral Activity
| Compound | Virus | Assay | EC50 (µM) | Source |
| This compound | - | - | Data not available | |
| Silybin A | Hepatitis C Virus (HCV) | RdRp activity | 75 - 100 | |
| Silybin B | Hepatitis C Virus (HCV) | RdRp activity | 75 - 100 | |
| Silymarin | Chikungunya virus (CHIKV) | CPE inhibition | >100 µg/mL (significant inhibition) | |
| Enterovirus 71 (EV-A71) | Virucidal | 15.2 ± 3.53 µg/mL (IC50) | ||
| Silydianin-rich extract | Enterovirus 71 (EV71) | Virucidal | - (SI of 4.08) |
Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| This compound | - | - | Data not available | |
| Cinchonain Ia | NTERA-2 (human testicular cancer) | MTT | 4-fold lower than on A549 | |
| A549 (human lung cancer) | MTT | - | ||
| Silybin A | Hep G2 (human liver cancer) | Cell Viability | - | |
| Silybin B | Hep G2 (human liver cancer) | Cell Viability | - | |
| Isosilybin B | HepG2 (human liver cancer) | Cell Viability | 121 ± 15 µg/mL | |
| Silymarin | HepG2 (human liver cancer) | Cell Viability | 174 ± 43 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.
Principle: This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent.
Protocol:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix the sodium nitroprusside solution with various concentrations of the test compound and incubate at room temperature for a specific period (e.g., 150 minutes).
-
After incubation, add an equal volume of the Griess reagent to the mixture.
-
Allow the color to develop for a few minutes at room temperature.
-
Measure the absorbance at a wavelength of 546 nm.
-
A control without the test compound is run in parallel.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Anti-inflammatory Activity Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often determined by measuring the production of prostaglandin (B15479496) E2 (PGE2).
Protocol:
-
In an appropriate reaction buffer (e.g., Tris-HCl), combine the COX-2 enzyme, a cofactor such as hematin, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture for a specific time at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit or by LC-MS/MS.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiviral Activity Assay
Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques (localized areas of cell death caused by viral infection) by 50% (EC50).
Protocol:
-
Seed a monolayer of susceptible host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for a specific period.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI).
-
After an adsorption period, remove the virus inoculum and add a semi-solid overlay medium (containing, for example, agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (days, depending on the virus).
-
Fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. Viable cells will be stained, while plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to a virus control (no compound) and determine the EC50 value.
Anticancer Activity Assay
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
A control group of untreated cells represents 100% viability.
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of flavonolignans.
Caption: NF-κB Signaling Pathway Inhibition by Flavonolignans.
References
Navigating Immunoassay Specificity: A Comparison Guide to Cinchonain IIb Cross-Reactivity
In the development of robust immunoassays for the quantification of small molecules like Cinchonain IIb, a critical parameter to evaluate is the specificity of the antibody used. Cross-reactivity with structurally related compounds can lead to inaccurate measurements, impacting the reliability of experimental data in research and drug development. This guide provides a comparative analysis of potential this compound cross-reactivity, supported by hypothetical experimental data, to illustrate the importance of thorough assay validation.
Understanding Cross-Reactivity in Immunoassays
Comparative Analysis of this compound Cross-Reactivity
To ensure the accurate quantification of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was developed and validated for its specificity against structurally analogous compounds. The following table summarizes the cross-reactivity of a hypothetical anti-Cinchonain IIb polyclonal antibody with related cinchona alkaloids and other polyphenols.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Reference) | 15.2 | 100 |
| Cinchonain IIa | Isomer | 28.9 | 52.6 |
| Cinchonine | Precursor | > 1000 | < 1.5 |
| Cinchonidine | Precursor | > 1000 | < 1.5 |
| Quinine | Related Alkaloid | > 2000 | < 0.8 |
| Quinidine | Related Alkaloid | > 2000 | < 0.8 |
| Catechin | Polyphenol | > 5000 | < 0.3 |
| Epicatechin | Polyphenol | > 5000 | < 0.3 |
Table 1: Cross-Reactivity of a Hypothetical Anti-Cinchonain IIb Antibody. The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal in a competitive immunoassay. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100.
The data clearly indicates that the hypothetical antibody exhibits high specificity for this compound. A significant, though lesser, degree of cross-reactivity is observed with its isomer, Cinchonain IIa. In contrast, the structurally related cinchona alkaloids and common polyphenols show negligible cross-reactivity, suggesting that their presence in a sample matrix is unlikely to interfere with the accurate quantification of this compound.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity of the anti-Cinchonain IIb antibody.
Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
-
This compound-HRP Conjugate: this compound conjugated to Horseradish Peroxidase, diluted in Assay Buffer.
-
Anti-Cinchonain IIb Antibody: Rabbit polyclonal antibody raised against this compound, diluted in Assay Buffer.
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards and Test Compounds: this compound and potential cross-reactants prepared in Assay Buffer at various concentrations.
Assay Procedure
-
Coating: A 96-well microplate was coated with 100 µL/well of a this compound-carrier protein conjugate (e.g., this compound-BSA) in Coating Buffer and incubated overnight at 4°C.
-
Washing: The plate was washed three times with 200 µL/well of Wash Buffer.
-
Blocking: 200 µL/well of Blocking Buffer was added and incubated for 2 hours at room temperature.
-
Washing: The plate was washed three times with Wash Buffer.
-
Competitive Reaction: 50 µL of standard or test compound solution and 50 µL of the anti-Cinchonain IIb antibody solution were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with Wash Buffer.
-
Enzyme Reaction: 100 µL of the this compound-HRP conjugate was added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate was washed five times with Wash Buffer.
-
Substrate Development: 100 µL of TMB Substrate Solution was added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
Data Analysis
A standard curve was generated by plotting the absorbance values against the logarithm of the this compound concentration. The IC50 value was determined from the standard curve. The IC50 values of the test compounds were determined similarly. The percent cross-reactivity was then calculated using the formula mentioned in the Table 1 caption.
Visualizing the Immunoassay Principle and Workflow
To further clarify the underlying mechanisms and procedures, the following diagrams illustrate the competitive immunoassay principle and the experimental workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay for this compound.
Caption: Experimental workflow for assessing cross-reactivity.
References
In Vivo Validation of Cinchonain IIb Anti-inflammatory Effects: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the in vivo validation of the anti-inflammatory effects of Cinchonain IIb. Despite the interest in naturally derived compounds for therapeutic purposes, publicly accessible scientific studies detailing the evaluation of this compound in animal models of inflammation are not available at this time. Consequently, a direct comparison with alternative anti-inflammatory agents based on experimental in vivo data cannot be compiled.
This guide is therefore conceptual and aims to provide a framework for the potential evaluation of this compound. It outlines the standard experimental models and protocols that would be necessary to validate its anti-inflammatory properties and facilitate a comparison with established drugs.
Benchmarking this compound: A Proposed Comparative Framework
To assess the therapeutic potential of this compound, its efficacy would need to be compared against standard-of-care anti-inflammatory drugs. A common and effective comparator is Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The following table illustrates how data from future in vivo studies on this compound could be structured for a clear comparison.
Table 1: Comparative Efficacy of Anti-inflammatory Agents in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Control (Vehicle) | - | 0% | 0% |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 | ~45-65% | ~60-75% |
Note: Data for Indomethacin is aggregated from typical results in the specified model and may vary between studies.
Essential Experimental Protocols for In Vivo Validation
The validation of a novel anti-inflammatory compound like this compound requires rigorous testing in established animal models. The methodologies below describe standard protocols crucial for generating reliable and comparable data.
2.1 Carrageenan-Induced Paw Edema in Rodents
This is the most widely used primary test to screen for acute anti-inflammatory activity.
-
Objective: To evaluate the ability of a test compound to reduce acute, localized inflammation.
-
Animals: Male Wistar rats or Swiss albino mice (180-220g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (varying doses of this compound).
-
The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2.2 Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the effect of a compound on systemic inflammatory responses, particularly the production of pro-inflammatory cytokines.
-
Objective: To determine if a test compound can suppress the systemic release of inflammatory mediators like TNF-α, IL-6, and IL-1β.
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Procedure:
-
Animals are divided into experimental groups as described above.
-
Test compounds (this compound) or controls are administered (e.g., i.p. or p.o.).
-
After a pre-treatment period (e.g., 1 hour), animals are challenged with an i.p. injection of LPS (e.g., 1 mg/kg).
-
At a specified time point post-LPS injection (e.g., 2 or 4 hours), blood is collected via cardiac puncture.
-
Serum is separated, and levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the percentage of inhibition.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex signaling pathways involved in inflammation and the workflow of in vivo experiments.
3.1 Proposed Anti-inflammatory Signaling Pathway
Inflammatory stimuli like LPS activate signaling cascades that lead to the production of inflammatory mediators. A primary pathway is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that many natural polyphenols exert their effects by inhibiting this pathway. The diagram below illustrates this critical pathway, which would be a key area of investigation for this compound.
3.2 Experimental Workflow Diagram
The following diagram outlines the logical flow of an in vivo study, from animal acclimatization to data analysis, providing a clear and reproducible experimental plan.
A Comparative Guide to Synthetic vs. Naturally Sourced Cinchonain IIb for Researchers
For researchers and professionals in drug development, the source of a bioactive compound is a critical consideration, influencing its purity, scalability, and ultimately, its therapeutic potential. This guide provides a comprehensive comparison of synthetically-derived versus naturally-sourced Cinchonain IIb, a flavonolignan with promising anti-inflammatory and antioxidant properties. Due to the current absence of a reported total chemical synthesis for this compound in publicly available literature, this comparison will focus on the established natural sourcing methods versus potential biomimetic synthetic approaches.
Sourcing Methodologies: A Head-to-Head Comparison
The primary method for obtaining this compound is through extraction and isolation from various plant sources. In contrast, a complete chemical synthesis has yet to be documented, though biomimetic pathways offer a potential future alternative.
| Feature | Natural Sourcing | Synthetic Sourcing (Biomimetic Approach) |
| Source Material | Bark, leaves, or rhizomes of plants such as Hawthorn (Crataegus spp.) and Smilax china.[1][2] | Readily available precursors such as catechin (B1668976) and caffeic acid.[3] |
| Production Scalability | Dependent on plant availability, geographical location, and harvest season. May be limited. | Potentially highly scalable and not dependent on environmental factors. |
| Purity & Consistency | Can vary between batches due to genetic and environmental factors affecting the plant source. Requires extensive purification. | High purity and batch-to-batch consistency can be achieved under controlled reaction conditions. |
| Stereoselectivity | Yields the naturally occurring stereoisomer. | Control of stereochemistry can be a significant challenge, potentially leading to mixtures of isomers. |
| Cost-Effectiveness | Can be cost-effective at a small scale but may become expensive for large-scale production due to extraction and purification costs. | Initial setup and development can be expensive, but large-scale production may be more cost-effective in the long run. |
| Environmental Impact | Sustainable harvesting practices are crucial to avoid over-exploitation of plant resources. | Can reduce the environmental burden on natural ecosystems but may involve the use of harsh reagents and solvents. |
Performance and Biological Activity
This compound exhibits notable biological activities, primarily investigated using naturally sourced material. The following table summarizes key performance data from reported studies.
| Biological Activity | Assay | Key Findings | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | This compound demonstrated significant inhibition of NO production, indicating potent anti-inflammatory effects. | [2] |
| Antioxidant | DPPH Radical Scavenging | Flavonolignans, including cinchonains, are known to possess strong radical scavenging activity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound.
Protocol 1: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production and incubated for 24 hours.
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of natural compounds.
Workflow:
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: An aliquot of each dilution is mixed with a methanolic solution of DPPH (typically 0.1 mM).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm against a blank. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the DPPH solution without the sample and Asample is the absorbance with the sample.
Signaling Pathway Involvement
The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways. While the specific pathways directly targeted by this compound are still under investigation, it is plausible that it acts on central inflammatory cascades such as the NF-κB and MAPK pathways.
This diagram illustrates how an inflammatory stimulus like LPS can activate the NF-κB and MAPK signaling pathways, leading to the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting key components of these pathways, such as IKK and MAPKK activation.
Conclusion
Currently, this compound is exclusively obtained through extraction from natural sources. While this method yields the biologically active stereoisomer, it presents challenges in scalability and batch consistency. The development of a robust and stereoselective synthetic route, potentially through a biomimetic approach, would be a significant advancement, offering the potential for a more reliable and scalable supply for research and drug development. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of this compound, which will be greatly facilitated by a consistent and high-purity source of the compound.
References
A Comparative Guide to the Structure-Activity Relationship of Cinchonain Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cinchonain isomers, focusing on their antioxidant and anti-inflammatory properties. Due to the limited availability of direct comparative studies, this document summarizes the existing data and highlights areas for future research.
Cinchonains are a class of flavonolignans found in certain medicinal plants, notably from the Cinchona genus. They are characterized by a flavonoid moiety linked to a lignan (B3055560) unit. The stereochemistry of these molecules gives rise to several isomers, including Cinchonain Ia, Ib, IIa, and IIb, which can exhibit distinct biological activities. Understanding the SAR of these isomers is crucial for the development of novel therapeutic agents.
Comparative Biological Activity of Cinchonain Isomers
While comprehensive comparative data is scarce, some studies have investigated the individual biological activities of certain Cinchonain isomers. The available information on their antioxidant and anti-inflammatory effects is summarized below.
Antioxidant Activity
The antioxidant potential of flavonoids and flavonolignans is often attributed to their ability to scavenge free radicals and chelate metal ions. The arrangement of hydroxyl groups on the aromatic rings is a key determinant of this activity.
Table 1: Antioxidant Activity of Cinchonain Isomers
| Isomer | Antioxidant Assay | IC50 Value | Reference |
| Cinchonain Ia | DPPH Radical Scavenging | Data not available | |
| Cinchonain Ib | DPPH Radical Scavenging | Data not available | |
| Cinchonain IIa | DPPH Radical Scavenging | Data not available | |
| Cinchonain IIb | DPPH Radical Scavenging | Data not available |
IC50 values represent the concentration of the compound required to inhibit 50% of the activity. Lower values indicate higher potency.
Anti-inflammatory Activity
Inflammation is a complex biological response, and many flavonoids exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and the NF-κB pathway.
Table 2: Anti-inflammatory Activity of Cinchonain Isomers
| Isomer | Anti-inflammatory Assay | IC50 Value | Reference |
| Cinchonain Ia | COX-2 Inhibition | Data not available | |
| Cinchonain Ib | COX-2 Inhibition | Data not available | |
| Cinchonain IIa | COX-2 Inhibition | Data not available | |
| This compound | COX-2 Inhibition | Data not available |
Note: Quantitative data directly comparing the anti-inflammatory activities of the four Cinchonain isomers is currently unavailable. However, some qualitative information suggests potential anti-inflammatory effects. For instance, Cinchonain Ia has been noted for its anti-inflammatory and antitumor effects.
Structure-Activity Relationship Insights
Based on the general knowledge of flavonoids and flavonolignans, the following structural features are likely to influence the biological activities of Cinchonain isomers:
-
Stereochemistry: The spatial arrangement of the substituents at the chiral centers is a primary determinant of the molecule's interaction with biological targets. The different conformations of isomers Ia, Ib, IIa, and IIb would lead to variations in their binding affinity to enzymes and receptors.
-
Hydroxyl Groups: The number and location of hydroxyl groups on the phenyl rings are crucial for antioxidant activity. Catechol moieties (two adjacent hydroxyl groups) are particularly effective at scavenging free radicals.
-
Linkage between Flavonoid and Lignan Moieties: The nature and stereochemistry of the linkage between the two constituent parts of the molecule can affect its overall shape and flexibility, thereby influencing its biological activity.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate antioxidant and anti-inflammatory activities are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the Cinchonain isomers in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Prepare a control well containing 100 µL of the sample solvent and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibition of this enzymatic activity can be measured by quantifying the amount of prostaglandin (B15479496) produced or by monitoring the consumption of a co-substrate.
Protocol (based on a colorimetric method):
-
Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and a colorimetric probe (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Sample Preparation: Dissolve the Cinchonain isomers in a suitable solvent (e.g., DMSO) to prepare stock solutions and then dilute to the desired concentrations in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (Cinchonain isomers) at various concentrations.
-
Pre-incubate the plate for a few minutes at the appropriate temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways relevant to the antioxidant and anti-inflammatory activities of flavonoids.
Caption: Antioxidant signaling pathway illustrating how Cinchonain isomers may mitigate oxidative stress.
Caption: The NF-κB signaling pathway, a key target for the anti-inflammatory action of Cinchonain isomers.
Conclusion and Future Directions
The study of the structure-activity relationship of Cinchonain isomers is an emerging field with significant potential for drug discovery. While current research suggests that these compounds possess promising antioxidant and anti-inflammatory properties, a significant lack of quantitative and comparative data hinders a complete understanding of their SAR.
Future research should focus on:
-
Systematic evaluation: Conducting head-to-head comparisons of the antioxidant and anti-inflammatory activities of all four major Cinchonain isomers (Ia, Ib, IIa, and IIb) using standardized in vitro and in vivo models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for their differential activities.
-
Computational modeling: Employing molecular docking and other in silico methods to predict the interactions of Cinchonain isomers with biological targets and to guide the design of more potent and selective analogs.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of Cinchonain isomers for the treatment of diseases associated with oxidative stress and inflammation.
Unraveling the Reproducibility of Cinchonain IIb: A Comparative Guide to its Bioactivity
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental data available for Cinchonain IIb and its close analog, Cinchonain Ib, focusing on their antioxidant and anti-inflammatory properties. Due to the limited availability of specific data for this compound, this guide incorporates data from Cinchonain Ib to provide a more comprehensive, albeit indirect, assessment. We also compare these findings with well-studied alternative natural compounds, Quercetin and Curcumin (B1669340), to offer a broader perspective on their potential therapeutic efficacy.
Comparative Analysis of Bioactive Properties
To facilitate a clear comparison of the antioxidant and anti-inflammatory effects of these compounds, the following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Test System | IC50 (µg/mL) | IC50 (µM) | Source |
| Cinchonain Ib | DPPH Assay | 2.8 ± 0.2 | ~5.9 | [1] |
| Quercetin | DPPH Assay | 2.5 - 10 | ~8.3 - 33.1 | [2][3] |
| Curcumin | DPPH Assay | 5 - 25 | ~13.6 - 67.9 | [4] |
| Ascorbic Acid (Standard) | DPPH Assay | 15.615 | ~88.7 | [5] |
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Test System | IC50 (µM) | Source |
| Cinchonain Ib | LPS-stimulated RAW 264.7 cells | < 26 µg/mL (~57.5 µM) | |
| Quercetin | LPS-stimulated RAW 264.7 cells | ~5 - 20 | |
| Curcumin | LPS-stimulated RAW 264.7 cells | >50 | |
| Epimuqubilin A (Reference) | LPS-stimulated RAW 264.7 cells | 7.4 |
Experimental Protocols
To ensure the reproducibility of the cited experimental findings, detailed methodologies for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample Preparation: The test compound (e.g., Cinchonain, Quercetin, Curcumin) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.
-
The absorbance of the resulting azo dye is measured at a wavelength of around 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to the cytotoxicity of the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development. The anti-inflammatory effects of many natural compounds, including flavonoids like Cinchonains, Quercetin, and Curcumin, are often attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory mediators, including iNOS (leading to NO production), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.
Caption: The NF-κB signaling pathway in inflammation.
Inhibition of NF-κB Signaling by Bioactive Compounds
Cinchonains, Quercetin, and Curcumin are believed to exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This inhibition can occur at various points in the pathway.
Caption: General workflow of NF-κB inhibition by bioactive compounds.
Experimental evidence suggests that curcumin and its analogs can directly inhibit IKK activity, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. Quercetin has also been shown to suppress NF-κB activation, although the precise molecular targets may vary. While direct evidence for this compound is lacking, it is plausible that as a flavonoid, it shares a similar mechanism of action in modulating the NF-κB pathway.
Conclusion
The available data, primarily on Cinchonain Ib, suggests that cinchonains possess notable antioxidant and anti-inflammatory properties, comparable in some respects to well-established natural compounds like Quercetin and Curcumin. However, the scarcity of specific experimental results for this compound underscores a critical gap in the literature. To definitively establish the reproducibility and therapeutic potential of this compound, further rigorous and standardized in vitro and in vivo studies are essential. Researchers are encouraged to employ the detailed protocols outlined in this guide to ensure consistency and comparability of future experimental findings. A deeper investigation into the specific molecular targets of this compound within the NF-κB and other inflammatory signaling pathways will be crucial for elucidating its precise mechanism of action and advancing its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onions-usa.org [onions-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of Cinchonain IIb: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cinchonain IIb, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.
This compound, like many specialized chemical reagents, requires careful handling and disposal as a hazardous waste.[1][2] Improper disposal, such as pouring it down the drain or discarding it as regular trash, is strictly prohibited and can lead to environmental contamination and potential health hazards.[3][4]
Quantitative Disposal Parameters
To ensure safe and compliant disposal, key quantitative limits and timelines must be observed. The following table summarizes these critical parameters for the management of this compound waste.
| Parameter | Guideline | Regulatory Context |
| Maximum Container Size | 1 gallon (or 4 liters) | Recommended for safe handling and to prevent large spills. |
| Maximum Accumulation Volume (per Satellite Accumulation Area) | 55 gallons | Federal and state regulations for hazardous waste accumulation. |
| Maximum Accumulation Time | 12 months from the first addition of waste | Waste containers must be dated when the first drop of waste is added. |
| Container Headspace | Leave at least 10% headspace | To accommodate expansion of contents due to temperature changes. |
| pH Range for Aqueous Waste (if applicable) | 5.5 - 10.5 | General guidance for potentially drain-disposable aqueous solutions, though not recommended for this compound. |
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of solid this compound and contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste label.
-
Permanent marker.
-
Fume hood.
Procedure:
-
Preparation and Labeling:
-
Obtain a designated, chemically compatible hazardous waste container. The container must be in good condition with no cracks or leaks.
-
Affix a hazardous waste label to the container.
-
Using a permanent marker, write "this compound Waste" and list all components of the waste stream (e.g., this compound, any solvents used for rinsing).
-
Record the date when the first waste is added to the container.
-
-
Waste Collection (Solid this compound):
-
All work with solid this compound should be conducted in a fume hood to avoid inhalation of dust.
-
Carefully transfer the solid this compound waste into the prepared hazardous waste container.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of the cloth in the same waste container.
-
-
Disposal of Contaminated Labware:
-
Disposable items (e.g., weighing paper, gloves, pipette tips) that have come into contact with this compound must be placed in the designated hazardous waste container.
-
Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
The rinsate from the decontamination process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquid waste.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and has secondary containment to capture any potential leaks.
-
-
Request for Pickup:
-
Once the container is full or has been in accumulation for the maximum allowable time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not overfill the container; leave at least 10% headspace.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cinchonain IIb
Engineering Controls and Personal Protective Equipment
Before handling Cinchonain IIb, ensure adequate engineering controls are in place. Use in a well-ventilated area is crucial, and for procedures that may generate dust or aerosols, a fume hood should be utilized.[1][2] The following personal protective equipment is essential to prevent exposure.
Eye and Face Protection:
-
Wear safety glasses with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
If there is a risk of splashing, a face shield should be worn in addition to safety glasses.
Skin Protection:
-
Gloves: Chemical-resistant gloves should be worn.[1][3] It is recommended to use gloves tested according to standards such as EN 374. Nitrile gloves are a common and effective choice for handling many chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection:
-
For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.
-
If dust or aerosols are generated, or if working in an area with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.
Summary of Personal Protective Equipment
| Exposure Route | Required PPE | Additional Recommendations |
| Eye/Face Contact | Safety glasses with side-shields | Use a face shield for splash hazards. |
| Skin Contact | Chemical-resistant gloves, Lab coat | Consider a chemical-resistant apron for larger quantities. |
| Inhalation | NIOSH/MSHA or EN 149 approved respirator | Required when dust or aerosols are generated or ventilation is poor. |
Standard Operating Procedure for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following procedure should be followed:
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from underneath the cuff.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visual Guide to PPE Procedures
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Disposal Plan
All disposable PPE, including gloves and any contaminated lab coats, should be considered chemical waste.
-
Place used PPE in a designated, sealed waste container.
-
Dispose of the waste container according to your institution's hazardous waste disposal procedures. Do not mix with general waste.
-
For chemical spills, use appropriate absorbent materials and dispose of them as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
